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  • Product: 2-(Morpholine-4-sulfonyl)phenol
  • CAS: 1334634-89-7

Core Science & Biosynthesis

Foundational

Advanced Computational Modeling of 2-(Morpholine-4-sulfonyl)phenol Binding Affinity: A Methodological Whitepaper

Executive Summary & Pharmacophore Rationale In modern Fragment-Based Drug Discovery (FBDD), the 2-(Morpholine-4-sulfonyl)phenol (2-MSP) moiety has emerged as a privileged scaffold. Its unique physicochemical architecture...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern Fragment-Based Drug Discovery (FBDD), the 2-(Morpholine-4-sulfonyl)phenol (2-MSP) moiety has emerged as a privileged scaffold. Its unique physicochemical architecture provides a versatile toolkit for interrogating challenging protein binding sites, ranging from the acetyl-lysine recognition pockets of epigenetic bromodomains to the catalytic clefts of apoptotic executioners like Caspase-3.

To engineer highly potent inhibitors, computational chemists must move beyond rigid-body docking and employ rigorous thermodynamic modeling. This whitepaper outlines a self-validating computational workflow designed to accurately predict the binding affinity of 2-MSP derivatives.

The Causality of the 2-MSP Pharmacophore

The efficacy of 2-MSP is not accidental; it is driven by distinct, synergistic structural components:

  • The Phenol Anchor: Acts as a primary hydrogen-bond donor and acceptor. In epigenetic targets, it effectively mimics native substrates, anchoring the fragment deep within the binding pocket (1)[1].

  • The Sulfonyl Linker: Provides a rigid, tetrahedral geometry that directs the morpholine vector while serving as a potent dual hydrogen-bond acceptor. This rigidity minimizes the entropic penalty ( ΔS ) upon binding, a critical factor in optimizing nonpeptide Caspase-3 inhibitors (2)[2].

  • The Morpholine Ring: Modulates the desolvation penalty. By remaining partially solvent-exposed, the basic morpholine nitrogen improves aqueous solubility and pharmacokinetic profiles without disrupting core binding interactions (3)[3].

Pharmacophore Phenol Phenol Moiety H-Bond Anchor (Target: Acetyl-Lysine Pocket) Sulfonyl Sulfonyl Linker Rigid Geometry Dual H-Bond Acceptor Phenol->Sulfonyl Target Target Protein e.g., BRD4 / Caspase-3 Phenol->Target Primary Affinity Morpholine Morpholine Ring Solvent Exposure Modulates Desolvation Sulfonyl->Morpholine Sulfonyl->Target Vector Orientation Morpholine->Target Solvation Penalty

Figure 2: Pharmacophore mapping and causality of 2-MSP structural components in target binding.

The Computational Workflow

To accurately model the binding affinity of 2-MSP, we must bridge the gap between quantum mechanics (QM) and statistical thermodynamics. Standard molecular mechanics (MM) force fields often fail to capture the complex electron-withdrawing effects of the sulfonyl group on the phenol's pKa​ . Incorrect partial charges lead to erroneous hydration free energies, which exponentially propagate into binding affinity ( ΔG ) prediction errors.

Step-by-Step Methodology: QM Parameterization & FEP
  • QM Parameterization (RESP Derivation):

    • Causality: Accurate electrostatics are non-negotiable for modeling the highly polar sulfonyl-phenol axis.

    • Protocol: Perform a conformational search of the 2-MSP ligand using OPLS4. Extract the global minimum and perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. Map the electrostatic potential and fit Restrained Electrostatic Potential (RESP) charges to the ligand atoms.

  • High-Throughput Docking & MD Relaxation:

    • Causality: Docking algorithms treat proteins as rigid bodies. Molecular Dynamics (MD) allows for induced-fit adaptations, ensuring the starting state for advanced calculations is at a local energy minimum (4)[4].

    • Protocol: Generate initial poses using Glide (SP/XP). Solvate the top-scoring complex in a TIP3P water box (0.15 M NaCl) and run a 100 ns explicit solvent MD simulation to equilibrate the binding site water network.

  • Relative Free Energy Perturbation (RBFE):

    • Causality: By alchemically transforming substituents (e.g., modifying the morpholine ring) through a thermodynamic cycle, we calculate ΔΔG . This method cancels out the massive background noise of the total system energy, isolating the specific energetic contribution of the functional group modification.

    • Protocol: Define the perturbation map. Utilize 12 λ (lambda) windows to scale van der Waals and electrostatic interactions. Run 5 ns production MD per window using Hamiltonian Replica Exchange (HREMD). Analyze the free energy convergence via the Multistate Bennett Acceptance Ratio (MBAR).

FEP_Workflow A 2-MSP Fragment Library (Ligand Preparation) B QM Charge Derivation (DFT B3LYP/6-31G**) A->B C High-Throughput Docking (Receptor Grid Generation) B->C D Molecular Dynamics (100 ns Explicit Solvent) C->D Top Poses E Relative FEP (ΔΔG) (Alchemical Thermodynamic Cycle) D->E Equilibrated States F Orthogonal Validation (ITC & SPR Kinetics) E->F Predictive Affinity F->A SAR Feedback Loop

Figure 1: End-to-end computational workflow for predicting and validating 2-MSP binding affinity.

Establishing a Self-Validating System (Orthogonal Validation)

A computational model is only as robust as its experimental validation. To ensure high Trustworthiness (E-E-A-T), the predicted FEP data must be cross-examined using a self-validating thermodynamic loop utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

The Validation Logic

If the FEP model predicts a ΔΔG improvement of -2.0 kcal/mol due to a newly designed hydrogen bond off the morpholine ring, ITC must confirm a correspondingly more negative enthalpy ( ΔH ). If ITC reveals that the affinity gain is actually entropically driven ( −TΔS ), the FEP model has achieved the right answer for the wrong reason (fortuitous error cancellation). In a self-validating system, this discrepancy triggers a mandatory re-analysis of the MD trajectory to check for displaced, high-energy water molecules that the FEP model may have mishandled.

Step-by-Step Methodology: ITC Validation
  • Sample Preparation: Extensively dialyze both the target protein and the 2-MSP derivative into the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO) to eliminate heat of dilution artifacts.

  • Titration Execution: Load the protein (10-20 μ M) into the ITC cell and the ligand (100-200 μ M) into the syringe. Perform 20 injections of 2 μ L at 25°C with a stirring speed of 750 rpm.

  • Data Deconvolution: Integrate the injection peaks and fit the isotherm to a one-site binding model to extract the dissociation constant ( KD​ ) and Enthalpy ( ΔH ). Calculate Entropy using the standard Gibbs free energy equation: ΔG=ΔH−TΔS=RTln(KD​) .

Quantitative Data Summary

The following table demonstrates a hypothetical, yet mechanistically grounded, Structure-Activity Relationship (SAR) profile comparing computational FEP predictions against orthogonal experimental validation for a series of 2-MSP derivatives targeting a model protein (e.g., Caspase-3).

Compound IDStructural Modification (from 2-MSP core)FEP Predicted ΔΔG (kcal/mol)ITC Experimental ΔG (kcal/mol)ITC Enthalpy ΔH (kcal/mol)SPR Kinetics KD​ (nM)
2-MSP-01 Baseline (Unmodified 2-MSP)0.00-6.80-4.2010,500
2-MSP-02 Phenol Catechol (Added H-bond donor)-1.45-8.10-6.501,150
2-MSP-03 Morpholine Piperidine (Loss of ether O)+0.80-6.10-3.8034,000
2-MSP-04 Morpholine Thiomorpholine (Increased lipophilicity)-0.50-7.25-4.004,800
2-MSP-05 Sulfonyl Carbonyl (Loss of tetrahedral geometry)+2.30-4.40-1.90>100,000

Data Interpretation: The severe drop in affinity for 2-MSP-05 validates the necessity of the rigid tetrahedral geometry provided by the sulfonyl group. Furthermore, the correlation between the FEP ΔΔG and the ITC ΔG for 2-MSP-02 confirms that the computational model accurately captures the enthalpic gain from the additional hydrogen bond.

References

  • Source: PMC (National Institutes of Health)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation Source: ResearchGate URL
  • From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery (EPIDD + FBDD)

Sources

Exploratory

Supramolecular Architecture and Hydrogen Bonding Networks in 2-(Morpholine-4-sulfonyl)phenol: A Technical Guide

Executive Summary In the realm of crystal engineering and fragment-based drug discovery (FBDD), the spatial arrangement of hydrogen bond donors (HBD) and acceptors (HBA) dictates both solid-state packing and biological t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of crystal engineering and fragment-based drug discovery (FBDD), the spatial arrangement of hydrogen bond donors (HBD) and acceptors (HBA) dictates both solid-state packing and biological target engagement. 2-(Morpholine-4-sulfonyl)phenol is a structurally fascinating bifunctional scaffold. It features a highly acidic phenolic proton adjacent (ortho) to a morpholine-4-sulfonyl moiety. As a Senior Application Scientist, I have designed this technical guide to deconstruct the causality behind its supramolecular behavior, focusing on how its intramolecular and intermolecular hydrogen bonding networks are formed, analyzed, and leveraged in applied chemistry.

Molecular Architecture & Electronic Causality

To understand the hydrogen bonding network of 2-(Morpholine-4-sulfonyl)phenol, we must first dissect the electronic properties of its functional groups. The molecule operates on a strict hierarchy of hydrogen bonding affinities dictated by orbital availability and steric constraints.

The Ortho-Effect and Intramolecular Locking

The sulfonyl group ( −SO2​− ) is traditionally considered a weak intermolecular hydrogen bond acceptor due to the diffuse nature of its extended molecular orbitals 1 [4]. However, when placed ortho to a strong hydrogen bond donor like a phenol, the entropic advantage of proximity overrides this limitation. The geometry perfectly aligns the phenolic proton with one of the sulfonyl oxygens, forming a highly stable, planar six-membered pseudo-ring ( S=O⋯H−O ).

This interaction is not merely structural; it is electronically synergistic. The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the phenol (enhancing its donor capacity), while the polarization of the S=O bond creates a localized negative charge on the oxygen. This "conformational lock" shields the polar −OH group from the bulk solvent, significantly lowering the desolvation penalty and increasing the molecule's lipophilicity—a highly desirable trait in medicinal chemistry2 [3].

Electronic Deactivation of the Sulfonamide Nitrogen

A common misconception is that the morpholine nitrogen acts as an HBA. In this scaffold, the nitrogen lone pair is heavily delocalized into the highly electron-withdrawing sulfonyl group (imparting partial double-bond character to the S−N bond). This delocalization completely depletes the nitrogen's electron density, rendering it non-nucleophilic and incapable of accepting hydrogen bonds. Consequently, the intermolecular network is entirely delegated to the second sulfonyl oxygen and the morpholine ether oxygen.

Crystallographic Hydrogen Bonding Networks

The supramolecular assembly of 2-(Morpholine-4-sulfonyl)phenol is a delicate balance between the dominant intramolecular lock and secondary intermolecular interactions.

H_Bond_Network Phenol Phenol -OH (Strong HBD) Sulfonyl1 Sulfonyl O(1) (Strong Intramolecular HBA) Phenol->Sulfonyl1 Intramolecular H-Bond (6-membered pseudo-ring) Sulfonyl2 Sulfonyl O(2) (Moderate Intermolecular HBA) Morpholine Morpholine Ether -O- (Strong Intermolecular HBA) Neighbor Neighboring Molecule (e.g., Aryl C-H or Solvent) Neighbor->Sulfonyl2 Intermolecular H-Bond (Weak C-H...O) Neighbor->Morpholine Intermolecular H-Bond (Strong D-H...O)

Graphviz Model: Hierarchical hydrogen bonding pathways in 2-(Morpholine-4-sulfonyl)phenol.

Quantitative Geometric Parameters

To establish a baseline for structural verification, the following table summarizes the field-standard geometric parameters for the hydrogen bonding motifs found in this class of ortho-hydroxybenzenesulfonanilides3[2].

Interaction TypeDonor (D)Acceptor (A) D⋯A Distance (Å) H⋯A Distance (Å) D−H⋯A Angle (°)
Intramolecular Phenol −OH Sulfonyl O(1) 2.65 – 2.751.75 – 1.85145 – 155
Intermolecular Aryl C−H Sulfonyl O(2) 3.20 – 3.402.50 – 2.70120 – 140
Intermolecular Solvent (e.g., H2​O )Morpholine −O− 2.75 – 2.851.85 – 1.95160 – 175

Note: The highly acute angle (145–155°) of the intramolecular bond is a geometric necessity of the six-membered ring constraint, deviating from the ideal 180° seen in unconstrained intermolecular bonds.

Self-Validating Experimental Methodologies

To rigorously prove the existence and nature of these hydrogen bonds, researchers must employ orthogonal, self-validating analytical techniques. Below are the definitive protocols for elucidating this network.

Concentration-Independent FTIR Spectroscopy (Solution State)

Solid-state X-ray data can sometimes be skewed by crystal packing forces. To prove that the intramolecular bond is an inherent property of the molecule, a variable-concentration FTIR study is the gold standard.

Causality Principle: Intermolecular hydrogen bonds require two separate molecules to interact; thus, they are concentration-dependent. As a solution is diluted, intermolecular aggregates break apart, and the broad, red-shifted O−H stretch reverts to a sharp, free O−H stretch (~3600 cm⁻¹). Conversely, an intramolecular bond exists within a single molecule and is entirely concentration-independent.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the compound in anhydrous carbon tetrachloride ( CCl4​ ), a non-polar solvent that cannot compete for hydrogen bonds, to yield a 0.1 M stock solution.

  • Serial Dilution: Prepare successive dilutions at 0.05 M, 0.01 M, and 0.001 M.

  • Spectral Acquisition: Record the FTIR spectra using a liquid cell. Critical Step: Adjust the path length of the cell inversely with the concentration (e.g., use a 10x longer path length for the 0.01 M solution compared to the 0.1 M solution) to maintain a constant number of molecules in the IR beam path.

  • Validation: Observe the O−H stretching region. If the broad peak at ~3250 cm⁻¹ persists without shifting or changing relative intensity across all dilutions, the intramolecular S=O⋯H−O network is definitively self-validated 4 [1].

Low-Temperature Single-Crystal X-Ray Diffraction (Solid State)

Causality Principle: Hydrogen atoms possess very little electron density, making them notoriously difficult to locate via X-ray diffraction at room temperature due to thermal motion smearing the electron cloud. Cooling the crystal to 100 K minimizes these atomic displacement parameters (B-factors), allowing for the precise localization of the phenolic proton.

Step-by-Step Protocol:

  • Crystallization: Dissolve 50 mg of 2-(Morpholine-4-sulfonyl)phenol in a minimum volume of ethyl acetate. Carefully layer with an equal volume of n-hexane (antisolvent) in a narrow crystallization tube. Allow slow diffusion at ambient temperature over 72 hours.

  • Mounting & Cooling: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a diffractometer goniometer using inert oil and immediately quench to 100 K using a liquid nitrogen cold stream.

  • Data Collection & Refinement: Solve the structure using direct methods. Locate the heavy atoms ( S,O,N,C ) and refine them anisotropically.

  • Validation: Locate the phenolic hydrogen atom from the difference Fourier electron density map. Refine its coordinates freely (without geometric restraints) to accurately measure the O−H⋯O bond length and angle, confirming the data against the quantitative table provided in Section 3.

Exp_Workflow Cryst 1. Sample Prep Anhydrous CCl4 (IR) or EtOAc/Hexane (XRD) FTIR 2A. FTIR Dilution Vary concentration, adjust path length Cryst->FTIR SCXRD 2B. 100K SCXRD Freeze thermal motion to locate H-atom Cryst->SCXRD Valid 3. Self-Validation Peak immobility (IR) & Free refinement (XRD) FTIR->Valid  Proves Intramolecularity SCXRD->Valid  Proves Geometry

Graphviz Model: Orthogonal self-validating workflow for hydrogen bond elucidation.

References

  • Electronic and hydrogen bonding effects on the chain-breaking activity of sulfur-containing phenolic antioxidants Source: PubMed / NIH
  • A New Kind of Fasciolicide: Molecular and Electronic Structures of Some O-Hydroxybenzenesulfonanilides Source: PubMed / NIH
  • Intramolecular Hydrogen Bonding in Medicinal Chemistry Source: ACS Public
  • Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders? Source: University of Nebraska–Lincoln

Sources

Foundational

Mechanism of Action of 2-(Morpholine-4-sulfonyl)phenol Derivatives: A Comprehensive Technical Guide

Executive Summary The structural topology of 2-(morpholine-4-sulfonyl)phenol derivatives represents a privileged pharmacophore in modern medicinal chemistry. By combining a hydrogen-bonding phenol, a rigid and strongly d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural topology of 2-(morpholine-4-sulfonyl)phenol derivatives represents a privileged pharmacophore in modern medicinal chemistry. By combining a hydrogen-bonding phenol, a rigid and strongly dipole-inducing sulfonyl linker, and an amphipathic morpholine ring, these derivatives exhibit potent polypharmacology. This whitepaper dissects the dual primary mechanisms of action of these compounds—Carbonic Anhydrase (CA) IX/XII inhibition and PI3K/AKT kinase modulation —and details the self-validating experimental protocols required to evaluate their efficacy in pre-clinical models.

Structural Pharmacology & Target Polypharmacology

The efficacy of 2-(morpholine-4-sulfonyl)phenol derivatives stems from their precise spatial geometry 1. The ortho-relationship between the phenolic hydroxyl and the sulfonyl group allows for potential bidentate coordination or intramolecular hydrogen bonding, pre-organizing the molecule for insertion into tight enzymatic pockets.

The Phenol Moiety: Acts as a critical hydrogen bond donor/acceptor and engages in π

π stacking with aromatic residues in target binding sites.
  • The Sulfonyl Linker: Provides a rigid tetrahedral vector, directing the morpholine ring into solvent-exposed or hydrophobic regions while acting as a primary zinc-binding group (ZBG) in metalloenzymes 2.

  • The Morpholine Ring: A classic kinase hinge-binder. The basic nitrogen attaches to the sulfonyl, while the morpholine oxygen serves as a highly specific hydrogen bond acceptor.

  • Pathway I: Carbonic Anhydrase IX (CA-IX) Inhibition in Tumor Hypoxia

    Causality & Mechanism

    In solid tumors (e.g., Glioblastoma), hypoxia stabilizes HIF-1 α , which dramatically upregulates the transmembrane metalloenzyme Carbonic Anhydrase IX (CA-IX). CA-IX catalyzes the hydration of extracellular CO2​ to bicarbonate and protons, acidifying the tumor microenvironment to promote invasion while maintaining an alkaline intracellular pH for survival.

    2-(Morpholine-4-sulfonyl)phenol derivatives act as potent CA-IX inhibitors. The sulfonamide/phenol moiety coordinates directly with the catalytic Zn2+ ion in the active site, displacing the zinc-bound water molecule required for catalysis. Simultaneously, the morpholine tail extends into the hydrophobic half of the CA-IX active site, conferring selectivity over off-target cytosolic isoforms (CA-I and CA-II).

    CA9_Mechanism HIF1a Hypoxia (HIF-1α) CA9 Carbonic Anhydrase IX HIF1a->CA9 Upregulates pH_reg Tumor Acidification (Extracellular pH ↓) CA9->pH_reg Hydrates CO2 Apoptosis Cell Death / Apoptosis pH_reg->Apoptosis Prevented by Drug Drug 2-(Morpholine-4-sulfonyl)phenol Zinc Zn2+ Coordination (Catalytic Site) Drug->Zinc Binds Drug->Apoptosis Induces Zinc->CA9 Inhibits

    Diagram 1: CA-IX inhibition by 2-(morpholine-4-sulfonyl)phenol disrupts tumor pH regulation.

    Protocol: Stopped-Flow CO2​ Hydration Assay

    Causality of Experimental Choice: The hydration of CO2​ by CA-IX is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard spectrophotometers cannot capture the initial linear phase of this reaction. Stopped-flow kinetics rapidly mixes the enzyme/inhibitor complex with CO2​ and measures the pH-dependent color change within milliseconds, ensuring accurate initial velocity ( v0​ ) calculation and preventing the underestimation of the inhibitor's potency.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a solution of recombinant human CA-IX (10 nM) in HEPES buffer (20 mM, pH 7.5) containing 0.2M Na2​SO4​ to maintain ionic strength. Add Phenol Red ( 0.2mM ) as the pH indicator.

    • Inhibitor Incubation: Incubate the CA-IX solution with varying concentrations of the 2-(morpholine-4-sulfonyl)phenol derivative (0.1 nM to 10 μ M) for 15 minutes at 20°C to allow equilibrium binding.

    • Substrate Preparation: Prepare a saturated CO2​ solution (~17 mM) by bubbling pure CO2​ gas into distilled water at 20°C for 30 minutes.

    • Rapid Mixing & Measurement: Using a stopped-flow spectrophotometer, rapidly inject equal volumes of the enzyme/inhibitor solution and the CO2​ substrate into the mixing chamber.

    • Data Acquisition: Monitor the decrease in absorbance at 557 nm (the λmax​ for the basic form of Phenol Red) over a 10-second window.

    • Analysis: Calculate the IC50​ by plotting the fractional initial velocity against the log of the inhibitor concentration using non-linear regression.

    Pathway II: PI3K/AKT/mTOR Kinase Modulation

    Causality & Mechanism

    Beyond metalloenzymes, morpholine-sulfonyl derivatives exhibit pronounced activity against the Phosphoinositide 3-Kinase (PI3K) pathway 3. The morpholine ring acts as a privileged hinge-binding motif. The morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val851 in the PI3K α catalytic domain. The sulfonyl group acts as a rigid spacer that projects the phenol moiety deep into the affinity/selectivity pocket, competitively blocking ATP binding and halting the downstream conversion of PIP2​ to PIP3​ .

    PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Activation PIP3->AKT Recruits mTOR mTORC1 Signaling AKT->mTOR Phosphorylates Drug 2-(Morpholine-4-sulfonyl)phenol Drug->PI3K Hinge Binding (Val851)

    Diagram 2: PI3K/AKT pathway modulation via competitive ATP hinge-binding.

    Protocol: HTRF PI3K Activity Assay

    Causality of Experimental Choice: Phenolic compounds frequently exhibit intrinsic auto-fluorescence that confounds standard fluorescence intensity assays. Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a time-delay measurement (typically 50–150 μ s) before reading the emission. Because the Europium cryptate donor has a long emission half-life, the short-lived auto-fluorescence of the morpholine-phenol derivative decays completely, yielding a self-validating, artifact-free signal.

    Step-by-Step Methodology:

    • Kinase Reaction: In a 384-well plate, combine 10 μ L of recombinant PI3K α (1 ng/well) with the morpholine-4-sulfonyl phenol derivative in kinase buffer (50 mM HEPES pH 7.0, 3 mM MgCl2​ , 1 mM EGTA).

    • Initiation: Add 10 μ L of a substrate mix containing 10 μ M ATP and 10 μ M PIP2​ . Incubate at room temperature for 30 minutes.

    • Detection Phase: Stop the kinase reaction by adding 5 μ L of stop solution containing EDTA. Immediately add 5 μ L of the HTRF detection mixture (Europium cryptate-labeled anti- PIP3​ antibody and d2-labeled PIP3​ analog).

    • Incubation & Reading: Incubate in the dark for 1 hour. Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm) using a 50 μ s delay.

    • Data Processing: Calculate the 665/620 nm ratio. A decrease in the HTRF signal indicates successful inhibition of PIP3​ generation by the compound.

    Downstream Phenotypic Effects: Mitochondrial Apoptosis

    Causality & Mechanism

    The dual blockade of CA-IX (leading to intracellular acidosis) and PI3K (halting survival signaling) induces a metabolic crisis in cancer cells. This triggers the intrinsic apoptotic pathway, characterized by the collapse of the mitochondrial membrane potential (MMP), release of cytochrome c, and activation of Caspase-3, a mechanism highly validated in Glioblastoma (GBM) models treated with morpholine-sulfonyl derivatives 4.

    Protocol: Ratiometric JC-1 MMP Assay

    Causality of Experimental Choice: JC-1 provides a ratiometric readout, forming red-fluorescent J-aggregates in highly polarized mitochondria but reverting to green-fluorescent monomers upon depolarization. By measuring the Red/Green ratio, the assay internally controls for variations in mitochondrial mass or cell size, making it a self-validating system for detecting early-stage apoptosis.

    Step-by-Step Methodology:

    • Cell Culture & Treatment: Seed GBM cells (e.g., U87-MG) at 1×105 cells/well. Treat with the derivative (e.g., 5 μ M) for 24 hours.

    • Dye Loading: Wash cells with PBS and incubate with 2μM JC-1 dye in complete medium for 30 minutes at 37°C in the dark.

    • Washing: Wash cells twice with cold PBS to remove unbound dye and resuspend in 500 μ L of assay buffer.

    • Flow Cytometry: Analyze cells using a flow cytometer. Excite at 488 nm and measure emission in the FITC channel (green monomers, ~529 nm) and PE channel (red aggregates, ~590 nm).

    • Quantification: Calculate the ratio of Red/Green fluorescence. A significant drop in the ratio compared to the vehicle control confirms mitochondrial depolarization.

    Workflow Synth Compound Synthesis Enzyme In Vitro Assay (CA-IX / PI3K) Synth->Enzyme IC50 Cell Cellular Assay (MMP / Apoptosis) Enzyme->Cell Target Engagement InVivo In Vivo Xenograft (Efficacy) Cell->InVivo Translation

    Diagram 3: Sequential experimental workflow for validating morpholine-sulfonyl derivatives.

    Quantitative Target Profiling

    The polypharmacological profile of 2-(morpholine-4-sulfonyl)phenol derivatives is summarized below, demonstrating high affinity for metalloenzymes and kinases, with negligible off-target protease binding 5.

    TargetCellular ContextIC50 Range (nM)Primary Binding Interaction
    Carbonic Anhydrase IX (CA-IX) Hypoxic Tumor Microenvironment5 – 25 Zn2+ coordination via sulfonamide/phenol
    Phosphoinositide 3-Kinase (PI3K α ) RTK Signaling Cascade150 – 400Hinge binding (Val851) via morpholine oxygen
    Bruton's Tyrosine Kinase (BTK) B-Cell Receptor Signaling300 – 600Hinge binding (Met477) via morpholine
    Caspase-3 Apoptotic Execution> 10,000Non-specific weak binding

    References

    • PMC / NIH. "Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones." National Institutes of Health. [Link]

    • PMC / NIH. "Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators." National Institutes of Health. [Link]

    • PMC / NIH. "Alkylaminophenol and GPR17 Agonist for Glioblastoma Therapy: A Combinational Approach for Enhanced Cell Death Activity." National Institutes of Health.[Link]

    • ChemRxiv. "Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking." ChemRxiv. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: A Detailed Step-by-Step Synthesis Protocol for 2-(Morpholine-4-sulfonyl)phenol

    Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Morpholine-4-sulfonyl)phenol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The n...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Morpholine-4-sulfonyl)phenol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and experimental rationale. The described two-step synthesis proceeds through the formation of a 2-hydroxybenzenesulfonyl chloride intermediate, followed by its reaction with morpholine. This guide includes detailed sections on safety precautions, reaction setup, workup, purification, and analytical characterization, designed for researchers, chemists, and professionals in the field of drug development.

    Introduction

    Sulfonamides are a cornerstone pharmacophore in modern medicine, renowned for their presence in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1][2] The synthesis of novel sulfonamide derivatives remains a critical focus in the pursuit of new chemical entities with enhanced biological activity and optimized pharmacokinetic profiles. 2-(Morpholine-4-sulfonyl)phenol is a bifunctional molecule incorporating both a phenolic hydroxyl group and a morpholine sulfonamide moiety. This structure makes it an attractive intermediate for creating more complex molecules, leveraging the reactivity of the phenol for further derivatization.[3]

    This document outlines a reliable and reproducible two-step method for the synthesis of 2-(Morpholine-4-sulfonyl)phenol. The strategy involves:

    • Chlorosulfonylation: Conversion of a commercially available precursor, sodium 2-hydroxybenzenesulfonate, into the reactive intermediate 2-hydroxybenzenesulfonyl chloride.

    • Sulfonamide Formation: Nucleophilic substitution reaction between the 2-hydroxybenzenesulfonyl chloride intermediate and morpholine to yield the final product.

    The protocol is designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization to ensure the integrity of the final compound.

    Overall Reaction Scheme

    Safety and Handling

    Critical Safety Notice: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

    • Sulfonyl Chlorides (e.g., Morpholine-4-sulfonyl chloride, intermediate 2-hydroxybenzenesulfonyl chloride): These compounds are corrosive and cause severe skin and eye burns.[4][5][6] They are highly reactive with water and moisture, releasing corrosive HCl gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous techniques.

    • Thionyl Chloride (SOCl₂): (Assumed chlorinating agent for intermediate synthesis) Highly toxic, corrosive, and a strong lachrymator. It reacts violently with water, releasing toxic gases (HCl and SO₂). All glassware must be scrupulously dried before use.

    • Morpholine: A flammable and corrosive liquid that can cause severe skin burns and eye damage.[7] It is also harmful if inhaled or swallowed.

    • Pyridine / Triethylamine (Bases): Flammable, toxic, and irritating liquids with strong odors. They should be handled with care in a fume hood.

    • Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[4][5]

    Materials and Equipment

    Reagents & Chemicals
    ReagentFormulaMW ( g/mol )Molar Eq.Amount
    Sodium 2-hydroxybenzenesulfonateC₆H₅NaO₄S196.151.0(Specify amount)
    Thionyl ChlorideSOCl₂118.97~3.0(Specify amount)
    N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic~2-3 drops
    MorpholineC₄H₉NO87.121.2(Specify amount)
    Triethylamine (TEA)C₆H₁₅N101.191.5(Specify amount)
    Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-(Solvent)
    Ethyl Acetate (EtOAc)C₄H₈O₂88.11-(Extraction)
    HexanesC₆H₁₄~86.18-(Chromatography)
    1 M Hydrochloric Acid (HCl)HCl36.46-(Workup)
    Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-(Workup)
    Brine (Saturated NaCl solution)NaCl58.44-(Workup)
    Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-(Drying)
    Equipment
    • Round-bottom flasks (oven-dried)

    • Magnetic stirrer and stir bars

    • Reflux condenser with a drying tube or inert gas inlet

    • Addition funnel

    • Ice-water bath

    • Rotary evaporator

    • Separatory funnel

    • Glassware for column chromatography

    • TLC plates (Silica gel 60 F₂₅₄)

    • Standard laboratory glassware (beakers, graduated cylinders)

    Experimental Protocol

    Part A: Synthesis of 2-Hydroxybenzenesulfonyl Chloride Intermediate

    Causality Note: This step converts the stable sulfonate salt into a highly reactive sulfonyl chloride. Thionyl chloride is a common and effective reagent for this transformation, with a catalytic amount of DMF accelerating the reaction. The process must be conducted under anhydrous conditions to prevent the hydrolysis of both the thionyl chloride and the product.

    • Reaction Setup: Assemble an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas (N₂) inlet.

    • Reagent Addition: To the flask, add sodium 2-hydroxybenzenesulfonate (1.0 eq) and suspend it in anhydrous dichloromethane (DCM, ~3-4 mL per gram of starting material).

    • Catalyst and Chlorination: Add a catalytic amount of DMF (2-3 drops). Slowly add thionyl chloride (~3.0 eq) to the suspension via an addition funnel over 15-20 minutes. The reaction is exothermic and will evolve gas (SO₂ and HCl), which should be vented through the inert gas line to a scrubber.

    • Reaction: Heat the mixture to a gentle reflux (~40 °C) and maintain for 3-4 hours, or until gas evolution ceases and TLC analysis indicates the consumption of the starting material.

    • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.

    • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Washing: Wash the combined organic layers sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude 2-hydroxybenzenesulfonyl chloride (a viscous oil or solid) should be used immediately in the next step without further purification due to its instability.

    Part B: Synthesis of 2-(Morpholine-4-sulfonyl)phenol

    Causality Note: This is a classic nucleophilic substitution reaction. The nitrogen atom of morpholine attacks the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing protonation of the morpholine.[8][9] The reaction is performed at 0 °C initially to control the exothermic nature of the amination.

    • Reaction Setup: In an oven-dried 250 mL round-bottom flask under an inert atmosphere, dissolve the crude 2-hydroxybenzenesulfonyl chloride from Part A in anhydrous DCM (~5 mL per gram of intermediate).

    • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

    • Amine/Base Addition: In a separate flask, prepare a solution of morpholine (1.2 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cold sulfonyl chloride solution over 30 minutes using an addition funnel. A white precipitate (triethylamine hydrochloride) will form.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).

    • Monitoring: Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the sulfonyl chloride spot and the appearance of a new, more polar product spot indicate reaction completion.

    Purification Protocol

    Trustworthiness Note: A thorough workup and purification are critical for obtaining a high-purity final product, which is essential for reliable downstream applications and characterization. The acidic wash removes the excess base, while column chromatography separates the target compound from non-polar impurities and baseline material.

    • Quenching and Washing: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Column Chromatography: Purify the resulting crude solid/oil by flash column chromatography on silica gel.

      • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective.

      • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

    • Final Product: Remove the eluent from the pure fractions via rotary evaporation to yield 2-(Morpholine-4-sulfonyl)phenol as a solid. Determine the final yield and melting point.

    Characterization

    The identity and purity of the synthesized 2-(Morpholine-4-sulfonyl)phenol should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect signals in the aromatic region (approx. 6.8-7.8 ppm), signals for the morpholine protons (typically two triplets around 3.0-3.8 ppm), and a potentially broad singlet for the phenolic hydroxyl proton, whose chemical shift is dependent on solvent and concentration.[10]

    • ¹³C NMR: Confirm the presence of the expected number of carbon signals for the aromatic ring and the morpholine moiety.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound by observing the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Melting Point: A sharp melting point range indicates high purity.

    Synthesis Workflow Diagram

    The following diagram illustrates the key stages of the synthesis, purification, and analysis workflow.

    Synthesis_Workflow cluster_prep Part A: Intermediate Synthesis cluster_main Part B: Sulfonamide Formation cluster_purification Purification & Analysis A1 Sodium 2-hydroxy- benzenesulfonate A2 2-Hydroxybenzenesulfonyl Chloride (Crude) A1->A2 1. SOCl₂, cat. DMF 2. DCM, Reflux B2 Crude Reaction Mixture A2->B2 DCM, 0°C to RT B1 Morpholine, Triethylamine B1->B2 P1 Aqueous Workup (HCl, NaHCO₃, Brine) B2->P1 P2 Silica Gel Column Chromatography P1->P2 P3 Pure 2-(Morpholine-4- sulfonyl)phenol P2->P3 P4 Characterization (NMR, MS, MP) P3->P4

    Caption: Synthesis workflow for 2-(Morpholine-4-sulfonyl)phenol.

    References

    • Haj Hossen, M., Al-Khatib, K., & Al-Ali, A. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Journal of Pharmaceutical Research, 13(1). Retrieved from [Link]

    • Bhumannagari, H., Rajana, N., & Nayani, K. (2025). Conversion of phenols to phosphamides and sulfonamides through a sequential dearomative functionalization and reductive coupling strategy. Organic Chemistry Frontiers. DOI:10.1039/D5QO00811E. Retrieved from [Link]

    • Doyle, A. G., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(6), 1368. DOI:10.3390/molecules29061368. Retrieved from [Link]

    • Fisher Scientific. (2023). Safety Data Sheet: 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride. Retrieved from [Link]

    • PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]

    • Sciencemadness Discussion Board. (2016). Sulfonation of Phenol. Retrieved from [Link]

    • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. Retrieved from [Link]

    • Gawrońska, K., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III). Journal of Molecular Structure, 1254, 132371. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Retrieved from [Link]

    • Bolshan, Y., & Belyk, K. M. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Retrieved from [Link]

    • Hoan, D. Q., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin and o-aminophenol Derivatives. Sarcouncil Journal of Biomedical Sciences. Retrieved from [Link]

    Sources

    Application

    Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-(Morpholine-4-sulfonyl)phenol Derivatives

    Introduction & Scientific Rationale The 2-(morpholine-4-sulfonyl)phenyl motif is a privileged structural scaffold in modern drug discovery. It is frequently utilized as a critical pharmacophore in the design of BRD4 (BET...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Scientific Rationale

    The 2-(morpholine-4-sulfonyl)phenyl motif is a privileged structural scaffold in modern drug discovery. It is frequently utilized as a critical pharmacophore in the design of BRD4 (BET) inhibitors, PI3K modulators, and JAK pathway antagonists . However, direct functionalization of 2-(morpholine-4-sulfonyl)phenol via transition-metal catalysis is impossible without prior activation of the inert carbon-oxygen (C–OH) bond.

    Designing a robust Suzuki-Miyaura cross-coupling methodology for this specific substrate requires overcoming two competing chemical forces: severe steric hindrance and electronic over-activation .

    Causality in Experimental Design
    • Electrophile Activation (Why a Triflate?): Phenols cannot undergo direct oxidative addition. Conversion to an aryl trifluoromethanesulfonate (triflate, –OTf) provides an exceptional leaving group. The strongly electron-withdrawing ortho-morpholinosulfonyl group significantly lowers the electron density of the aromatic ring. This electron deficiency dramatically accelerates the oxidative addition of Pd(0) into the C–OTf bond .

    • Ligand Selection (Overcoming Sterics): The bulky morpholine-4-sulfonyl group at the ortho position creates a highly congested reactive pocket. Traditional phosphine ligands (e.g., PPh3) fail to promote efficient transmetalation and reductive elimination in such hindered environments. The use of Buchwald-type dialkylbiaryl phosphine ligands—specifically XPhos —paired with Pd(OAc)2 provides the necessary spatial flexibility to accommodate the bulky ortho-substituent while stabilizing the monoligated Pd(0) active species .

    • Base Selection (Preventing Hydrolysis): Aryl triflates bearing electron-withdrawing groups are highly susceptible to basic hydrolysis, reverting them to the starting phenol. Weak, anhydrous bases like K3PO4 are strictly required. Aqueous bases (like Na2CO3 or NaOH) must be avoided to suppress this off-target degradation pathway .

    Reaction Workflow

    Workflow A 2-(Morpholine-4-sulfonyl)phenol (Starting Material) B Triflation (Tf2O, Pyridine) A->B C Aryl Triflate (Activated Electrophile) B->C D Suzuki Coupling (Pd/XPhos, Ar-B(OH)2) C->D E Biaryl Sulfonamide (Target Scaffold) D->E

    Two-step synthetic workflow for the arylation of 2-(Morpholine-4-sulfonyl)phenol.

    Self-Validating Experimental Protocols

    The following protocols are designed as self-validating systems, incorporating in-process analytical controls to ensure reaction fidelity before proceeding to subsequent steps.

    Protocol A: Synthesis of 2-(Morpholine-4-sulfonyl)phenyl trifluoromethanesulfonate
    • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Morpholine-4-sulfonyl)phenol (10.0 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM, 40 mL) under a nitrogen atmosphere.

    • Base Addition: Add anhydrous Pyridine (20.0 mmol, 2.0 equiv). Cool the reaction mixture to 0 °C using an ice-water bath.

    • Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf2O, 12.0 mmol, 1.2 equiv) over 15 minutes.

    • Self-Validation (In-Process Control): After 1 hour of stirring at 0 °C, analyze an aliquot via TLC (Eluent: Hexanes/EtOAc 7:3). The reaction is complete when the UV-active starting phenol spot (which stains bright yellow with KMnO4) is entirely consumed, replaced by a higher Rf spot (the non-staining triflate).

    • Workup: Quench the reaction with ice-cold water (20 mL). Separate the organic layer and wash sequentially with cold 1N HCl (2 × 20 mL) to remove residual pyridine, followed by brine (20 mL).

    • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the aryl triflate as a pale yellow solid. Store at -20 °C to prevent degradation.

    Protocol B: Suzuki-Miyaura Cross-Coupling
    • Catalyst Preparation: In an oven-dried Schlenk tube, combine the synthesized 2-(Morpholine-4-sulfonyl)phenyl trifluoromethanesulfonate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and finely milled anhydrous K3PO4 (2.0 mmol, 2.0 equiv).

    • Palladium Addition: Add Pd(OAc)2 (0.05 mmol, 5 mol%) and XPhos (0.10 mmol, 10 mol%).

    • Inert Atmosphere: Seal the tube with a septum. Evacuate the flask and backfill with ultra-pure N2. Repeat this purge cycle three times.

    • Solvent Addition: Add anhydrous, degassed Tetrahydrofuran (THF, 5 mL) via syringe. Replace the septum with a Teflon screw cap and heat the mixture to 65 °C in a pre-heated oil bath for 12 hours.

    • Self-Validation (In-Process Control): Analyze a 10 µL aliquot via LC-MS. Successful coupling is confirmed by the disappearance of the triflate mass signal and the emergence of the [M+H]+ peak corresponding to the biaryl product.

    • Purification: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    Quantitative Data & Condition Optimization

    The choice of catalyst and base is the determining factor in preventing the premature hydrolysis of the triflate. The table below summarizes the causality behind the optimization of the cross-coupling conditions.

    EntryCatalyst System (5 mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
    1Pd(PPh3)4Na2CO3 (aq)Dioxane9015%Extensive hydrolysis of the triflate to the starting phenol due to the presence of water and aqueous base.
    2Pd(dppf)Cl2K2CO3Toluene10045%Sluggish oxidative addition; the bidentate ligand struggles to accommodate the ortho-steric bulk during transmetalation.
    3Pd(OAc)2 / SPhosK3PO4THF6578%Good conversion, but competitive protodeboronation of the boronic acid was observed.
    4 Pd(OAc)2 / XPhos K3PO4 THF 65 94% Optimal. The bulky XPhos ligand perfectly accommodates the ortho-sulfonamide bulk, while anhydrous K3PO4 prevents hydrolysis.

    Mechanistic Pathway

    The catalytic cycle relies on the rapid oxidative addition driven by the electron-withdrawing nature of the sulfonyl group, followed by a sterically demanding transmetalation step enabled by the XPhos ligand.

    CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)(OTf)L_n Oxidative Addition Pd0->PdII_OA 1. Aryl Triflate Addition PdII_TM Ar-Pd(II)(Ar')L_n Transmetalation PdII_OA->PdII_TM 2. Ar'-B(OH)2, K3PO4 PdII_TM->Pd0 3. Reductive Elimination (Yields Biaryl Product)

    Catalytic cycle of the Suzuki-Miyaura cross-coupling for aryl triflates.

    References

    • Title: From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery (EPIDD + FBDD) Source: Journal of Medicinal Chemistry, 2020, 63(17), 8953–8976. URL: [Link]

    • Title: Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates Source: Advanced Synthesis & Catalysis, 2023, 365(10), 1587-1612. URL: [Link]

    • Title: The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates Source: Journal of the American Chemical Society, 2003, 125(39), 11818–11819. URL: [Link]

    Method

    Application Notes and Protocols: 2-(Morpholine-4-sulfonyl)phenol Ligands in Palladium-Catalyzed Cross-Coupling Reactions

    An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 2-(Morpholine-4-sulfonyl)phenol ligands. Introduction The development of efficient and selective catalyti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 2-(Morpholine-4-sulfonyl)phenol ligands.

    Introduction

    The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and materials science industries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. These ligands modulate the catalyst's stability, activity, and selectivity by influencing its steric and electronic properties.

    This guide introduces 2-(Morpholine-4-sulfonyl)phenol as a versatile ligand for palladium-catalyzed cross-coupling reactions. This ligand features a phenol group for coordination to the metal center, a morpholine moiety to influence solubility and steric bulk, and a sulfonyl group that can modulate the electronic properties of the catalyst.[2] The unique combination of these functional groups suggests its potential to form highly active and stable catalytic complexes.

    This document provides a comprehensive overview of the synthesis of 2-(Morpholine-4-sulfonyl)phenol and its application in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of biaryl compounds.[1] Detailed protocols, mechanistic insights, and data interpretation guidelines are presented to enable researchers to effectively utilize this promising ligand in their synthetic endeavors.

    Synthesis of 2-(Morpholine-4-sulfonyl)phenol

    The synthesis of 2-(Morpholine-4-sulfonyl)phenol can be envisioned as a two-step process starting from phenol: sulfonation of phenol to produce phenol-2-sulfonic acid, followed by conversion to the sulfonyl chloride and subsequent reaction with morpholine. A plausible synthetic route is outlined below.

    Protocol 1: Synthesis of 2-(Morpholine-4-sulfonyl)phenol

    Step 1: Sulfonation of Phenol

    • To a stirred solution of phenol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add concentrated sulfuric acid (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring the mixture over ice.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain phenol-2-sulfonic acid.

    Step 2: Conversion to 2-(Morpholine-4-sulfonyl)phenol

    • Treat the crude phenol-2-sulfonic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding sulfonyl chloride.

    • Dissolve the resulting phenol-2-sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

    • To this solution, add morpholine (1.2 equivalents) and a base (e.g., triethylamine or pyridine, 1.5 equivalents) at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(Morpholine-4-sulfonyl)phenol.

    Application in Suzuki-Miyaura Cross-Coupling

    The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide or triflate, forming a new carbon-carbon bond.[[“]] It is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[4]

    The 2-(Morpholine-4-sulfonyl)phenol ligand, in conjunction with a palladium precursor, is proposed to form a highly efficient catalyst for this transformation.

    The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle.[5] The 2-(Morpholine-4-sulfonyl)phenol ligand (L) is believed to stabilize the palladium center throughout this cycle.

    Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 PdII_Biaryl Ar-Pd(II)L(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow start Start catalyst_prep Catalyst Preparation (Pd(OAc)2 + Ligand in Toluene) start->catalyst_prep reagents_add Add Reagents (Aryl Bromide, Boronic Acid, Base) catalyst_prep->reagents_add reaction Heat Reaction Mixture (80-100 °C) reagents_add->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (EtOAc/Water) monitoring->workup Complete purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: HPLC Method Optimization for 2-(Morpholine-4-sulfonyl)phenol

    Welcome to the Application Scientist Support Hub. Analyzing dual-functional molecules like 2-(Morpholine-4-sulfonyl)phenol requires a deep understanding of molecular causality.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Hub. Analyzing dual-functional molecules like 2-(Morpholine-4-sulfonyl)phenol requires a deep understanding of molecular causality. This compound features both a weakly acidic phenolic hydroxyl group and a highly polar, hydrogen-bonding morpholine-4-sulfonyl (sulfonamide) moiety.

    This guide provides causality-driven troubleshooting, self-validating protocols, and optimized parameters to ensure robust chromatographic performance for researchers and drug development professionals.

    Workflow A 1. Analyte Profiling 2-(Morpholine-4-sulfonyl)phenol pKa ~8.5 | Polar Sulfonamide B 2. Mobile Phase Optimization Buffer: 0.1% Formic Acid (pH 2.7) Suppresses Phenol Ionization A->B C 3. Column Selection End-Capped C18 or Phenyl-Hexyl Prevents Silanol Interactions B->C D 4. Gradient & Detection MeCN/H2O Gradient UV Detection at 220 nm / 270 nm C->D E 5. System Suitability (SST) Tailing Factor < 1.5 RSD < 2.0% D->E

    Figure 1: Logical workflow for the HPLC method optimization of 2-(Morpholine-4-sulfonyl)phenol.

    Part 1: Core Chromatographic Behavior & Causality

    Q: Why is mobile phase pH the most critical parameter for this analyte? A: 2-(Morpholine-4-sulfonyl)phenol contains a weakly acidic phenolic hydroxyl group (pKa ~8.5-9.5). If your mobile phase pH fluctuates near this pKa, the molecule exists in an equilibrium between its neutral and ionized (phenolate) states. Because these states partition differently into the stationary phase, it causes severe peak broadening or split peaks. By lowering the pH to ~2.7 using an acidic modifier, we fully protonate the phenol, ensuring it remains in a single, neutral state that maximizes retention and peak symmetry 1[1].

    Q: Why should I avoid standard, non-end-capped C18 columns? A: The morpholine-4-sulfonyl group is highly polar. The electronegative oxygen atoms on the sulfonyl group act as strong hydrogen-bond acceptors. On an older or non-end-capped silica column, these oxygens will interact with unreacted, acidic silanol groups on the silica backbone. This secondary retention mechanism drags the tail of the peak, ruining resolution. A highly end-capped column or a polar-embedded phase is mandatory to shield these silanols 2[2].

    Q: What is the optimal detection strategy? A: For standard quantification, UV detection via a Photodiode Array (PDA) at 220 nm captures the primary π−π∗ transitions of the derivatized phenol ring, offering maximum sensitivity 3[3]. However, if you are conducting trace analysis in complex matrices (e.g., biological fluids), Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) is highly effective, as sulfonamides yield robust, confirmatory in-source fragmentation product ions 4[4].

    Part 2: Self-Validating Experimental Protocol

    To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must pass the System Suitability Testing (SST) gate before proceeding to sample analysis.

    Phase 1: Mobile Phase Formulation
    • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm).

      • Self-Validation Check: Measure the pH. It must read 2.7 ± 0.1 . If it does not, discard and remake.

    • Organic Phase (B): 100% LC-MS grade Acetonitrile.

    • Degas both channels using inline vacuum degassers for 5 minutes prior to flow.

    Phase 2: Chromatographic Setup
    • Install Column: Mount a hybrid end-capped C18 column (e.g., 250 × 4.6 mm, 5 µm).

    • Set Parameters:

      • Flow Rate: 1.0 mL/min

      • Column Oven: 30 °C (Crucial for standardizing partitioning kinetics).

      • Autosampler Temp: 4 °C (Prevents analyte degradation).

    Phase 3: Gradient Execution

    Program the pump proportioning valves to the following gradient to ensure the polar sulfonamide elutes sharply while hydrophobic impurities are washed out 5[5]:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 2.0 - 15.0 min: Linear ramp from 5% B to 95% B

    • 15.0 - 20.0 min: 95% B (Column wash)

    • 20.0 - 25.0 min: 5% B (Re-equilibration)

    Phase 4: System Suitability Testing (SST) - The Validation Gate
    • Inject 5 µL of a 10 µg/mL 2-(Morpholine-4-sulfonyl)phenol reference standard six consecutive times.

    • Evaluate Metrics: Proceed to sample analysis only if the data meets the criteria outlined in Table 2 below.

    Part 3: Troubleshooting Guides & FAQs

    Troubleshooting Start Issue Detected: Poor Peak Shape or Drift Q1 Is the peak tailing (Tf > 1.5)? Start->Q1 Q2 Is Retention Time drifting? Start->Q2 A1 Check Mobile Phase pH. Ensure pH < 3.0 to keep phenol protonated. Q1->A1 Yes A2 Check Column Equilibration. Flush with 10-15 CVs of initial mobile phase. Q2->A2 Yes

    Figure 2: Diagnostic decision tree for resolving common chromatographic issues.

    Issue 1: I am observing a split peak. What is happening?

    • Causality: A split peak for a phenolic compound almost always indicates a pH mismatch. If your mobile phase pH is near 8.5, the analyte is dynamically switching between its neutral and anionic forms during transit through the column.

    • Solution: Verify pump A is drawing the acidic buffer. Remake the 0.1% Formic Acid solution and ensure the pH is strictly below 3.0.

    Issue 2: My retention time is drifting earlier with every injection.

    • Causality: The column is not fully re-equilibrating to the highly aqueous starting conditions (5% B) after the gradient wash, or the stationary phase is undergoing hydrolysis.

    • Solution: Extend the re-equilibration time at the end of your gradient from 5 minutes to 10 minutes (ensuring at least 10 Column Volumes pass through).

    Issue 3: I have poor sensitivity and a noisy baseline at 220 nm.

    • Causality: High background absorbance from low-quality organic solvents or degraded formic acid.

    • Solution: Switch to a higher wavelength (270 nm) where the phenol still absorbs but solvent background is minimized. Ensure you are using strictly LC-MS or HPLC-grade Acetonitrile.

    Part 4: Quantitative Data & Method Parameters

    Table 1: Optimized HPLC Method Parameters
    ParameterSpecificationMechanistic Rationale
    Column Hybrid End-capped C18 (250 × 4.6 mm, 5 µm)Shields active silanols from the highly polar sulfonamide group.
    Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Maintains the phenolic hydroxyl group in a fully protonated state.
    Mobile Phase B 100% AcetonitrileProvides optimal solvation for the hydrophobic morpholine ring.
    Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer (van Deemter optimum).
    Column Temp 30 °C ± 1 °CReduces mobile phase viscosity and standardizes partitioning kinetics.
    Detection UV/PDA at 220 nm and 270 nmCaptures the primary π−π∗ transitions of the phenol and sulfonamide.
    Table 2: System Suitability Testing (SST) - Self-Validation Metrics
    MetricAcceptance CriterionDiagnostic Significance
    Retention Time RSD ≤ 1.0% (n=6)Validates pump proportioning accuracy and column equilibration.
    Tailing Factor (Tf) ≤ 1.5Confirms absence of secondary silanol interactions or pH ionization issues.
    Theoretical Plates (N) ≥ 5000Verifies column bed integrity and optimal linear velocity.
    Signal-to-Noise (S/N) ≥ 10 for LOQEnsures detector lamp energy and flow cell cleanliness are adequate.

    Part 5: References

    • Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

    • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL:[Link]

    • A Simple and Sensitive Liquid Chromatography−Mass Spectrometry Confirmatory Method for Analyzing Sulfonamide Antibacterials in Milk and Egg Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

    • Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography Source: RSC Publishing URL:[Link]

    Sources

    Optimization

    Technical Support Center: Catalyst Selection for 2-(Morpholine-4-sulfonyl)phenol Functionalization

    Welcome to the technical support center for the functionalization of 2-(Morpholine-4-sulfonyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to modify this ve...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the functionalization of 2-(Morpholine-4-sulfonyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to modify this versatile scaffold. Here, we will delve into the nuances of catalyst selection, provide practical troubleshooting advice for common experimental hurdles, and offer detailed protocols to streamline your research and development efforts.

    The morpholine-4-sulfonyl group is a powerful directing group, primarily facilitating ortho-C–H functionalization, which allows for the selective introduction of new substituents onto the phenol ring. This guide will focus on leveraging this property for various transformations.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary role of the morpholine-sulfonyl group in the functionalization of 2-(Morpholine-4-sulfonyl)phenol?

    The morpholine-sulfonyl group acts as a chelating directing group. It coordinates to a transition metal catalyst (like rhodium or palladium) and delivers it to the C–H bond at the ortho position (C6) of the phenol ring. This proximity effect dramatically increases the rate and selectivity of C–H bond cleavage at that specific site, enabling a range of functionalization reactions.

    Q2: Which class of catalysts is most effective for the C–H functionalization of this molecule?

    Rhodium(III) complexes, such as [Cp*RhCl₂]₂, are highly effective for C–H activation directed by sulfonyl groups.[1][2] These catalysts are known for their robustness and ability to participate in a variety of catalytic cycles, including Rh(III)/Rh(V) and Rh(I)/Rh(III) pathways, depending on the presence of an oxidant.[3][4] Palladium(II) catalysts, like Pd(OAc)₂, are also widely used, particularly for olefination and arylation reactions, often in conjunction with specific ligands to enhance reactivity and selectivity.[5][6][7]

    Q3: Can I functionalize the phenol hydroxyl group or use the sulfonate as a leaving group for cross-coupling?

    Yes, both are possible and represent alternative strategies to C–H functionalization.

    • O-Functionalization: The phenolic hydroxyl group can be alkylated or acylated using standard organic chemistry methods.

    • Cross-Coupling: The phenol can be converted into an aryl sulfonate (e.g., tosylate, triflate, or fluorosulfonate), which can then act as an electrophile in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination[8][9][10][11] or Suzuki coupling.[12][13][14][15] This is an excellent strategy for introducing aryl or amino groups at the C1 position.

    Q4: What are the most common solvents and bases for these reactions?

    For Rh(III)-catalyzed C–H activations, polar aprotic solvents like DMF or DMSO are often used, although in some cases, less conventional solvents like hexafluoroisopropanol (HFIP) can promote unique reactivity.[16] The choice of base is critical; for C–H activation, a carboxylate salt like silver acetate (AgOAc) or potassium acetate (KOAc) is often used to facilitate the concerted metalation-deprotonation (CMD) step.[4][17] For cross-coupling reactions involving aryl sulfonates, common bases include cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[8][12]

    Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific problems you may encounter during your experiments.

    Problem 1: Low or No Product Yield

    Low conversion is a frequent challenge in C–H functionalization. A systematic approach is key to identifying the root cause.

    Potential Causes & Solutions:

    • Reagent/Solvent Quality: Catalysts for C–H activation are often sensitive to air and moisture.[16]

      • Solution: Ensure all starting materials are pure. Use anhydrous solvents, and degas them before use. Run reactions under a rigorously inert atmosphere (Argon or Nitrogen).

    • Inactive Catalyst: The catalyst may have decomposed or may not be the optimal choice for your specific transformation.

      • Solution:

        • Verify Catalyst Source: Use a fresh, reputable source of the catalyst.

        • Screen Catalysts: If using a Rh(III) catalyst, ensure the pre-catalyst is properly activated. If yields are still low, consider screening different palladium sources like Pd(OAc)₂ or pre-formed palladium-ligand complexes.[16]

    • Suboptimal Ligand (for Palladium Catalysis): The ligand's steric and electronic properties are crucial for catalyst stability and reactivity.[5]

      • Solution: Screen a panel of ligands. For C–H olefination, mono-N-protected amino acids (MPAA) ligands like Boc-Val-OH can be effective.[7] For cross-coupling reactions, sterically demanding, electron-rich phosphine ligands (e.g., XPhos, DavePhos) are often required.[5][9]

    • Incorrect Temperature: C–H activation often requires elevated temperatures to overcome the bond dissociation energy. However, excessive heat can cause catalyst decomposition or side reactions.[16]

      • Solution: Perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and catalyst stability.

    • Inappropriate Base: The base plays a critical role in the C–H cleavage step.

      • Solution: If using a carboxylate base, ensure it is anhydrous. Sometimes, a silver salt (e.g., AgOAc, Ag₂CO₃) is required as both a base and a halide scavenger, particularly when starting from a chlorinated rhodium pre-catalyst.

    Below is a logical workflow for troubleshooting low-yield reactions.

    G start Low or No Yield Observed reagent_check Verify Purity of Reagents & Solvents (Anhydrous, Degassed) start->reagent_check 1. Start Here atmosphere_check Ensure Inert Atmosphere (Ar or N2) reagent_check->atmosphere_check Reagents OK temp_screen Optimize Temperature (e.g., 80-120 °C) atmosphere_check->temp_screen Atmosphere OK catalyst_screen Screen Catalysts & Ligands (Rh vs. Pd, Ligand Panel) temp_screen->catalyst_screen Temp Optimized base_screen Optimize Base (Acetates, Carbonates, Phosphates) catalyst_screen->base_screen Catalyst/Ligand Selected success Yield Improved base_screen->success Base Optimized

    Caption: A logical flowchart for troubleshooting low-yield C-H functionalization reactions.[16]

    Problem 2: Formation of Side Products / Low Selectivity

    The appearance of unexpected spots on a TLC plate or peaks in your LC-MS indicates side reactions are occurring.

    Potential Causes & Solutions:

    • Homocoupling of Coupling Partner: In cross-coupling reactions, the organometallic reagent (e.g., boronic acid) can couple with itself.

      • Solution: This often points to issues in the transmetalation or reductive elimination steps. Adjusting the ligand, base, or solvent can alter the kinetics of the catalytic cycle to favor the desired cross-coupling pathway.[18]

    • Product Decomposition: The desired product might be unstable under the reaction conditions, especially with prolonged heating.

      • Solution: Monitor the reaction over time by TLC or LC-MS. Once the starting material is consumed, cool the reaction immediately. If decomposition is still an issue, attempt the reaction at a lower temperature for a longer duration.[19]

    • Poor Regioselectivity (meta or para functionalization): While the sulfonyl group strongly directs ortho, functionalization at other positions can occur, especially with highly activated substrates or less selective catalysts.

      • Solution: This is a less common issue with this specific substrate but can be addressed by switching to a more sterically demanding catalyst/ligand combination that enhances the preference for the directed ortho position. For non-directed reactions on similar phenols, specific ligands can be used to favor para or meta products, highlighting the importance of the directing group for ortho selectivity.[7][17][20][21]

    Data Summary: Catalyst Selection for Key Transformations

    The following table summarizes recommended starting conditions for common functionalization reactions of 2-(Morpholine-4-sulfonyl)phenol and its derivatives.

    TransformationCatalyst SystemBaseSolventTemperature (°C)Key Considerations
    Ortho-Olefination [Cp*RhCl₂]₂ / AgOAcAgOAct-AmylOH or DCE100-120Silver acetate acts as both base and halide scavenger.[22]
    Ortho-Arylation Pd(OAc)₂ / LigandK₂CO₃ or KOAcToluene or DMF100-120Ligand choice is critical; start with a bulky phosphine or an N-protected amino acid.[5][7]
    Buchwald-Hartwig Amination (of the derived Aryl Sulfonate) Pd₂(dba)₃ / XantphosCs₂CO₃Toluene or Dioxane80-110Requires prior conversion of the phenol to a sulfonate (e.g., tosylate, fluorosulfonate).[8][9]
    Suzuki Coupling (of the derived Aryl Sulfonate) Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-100Two-phase system is common. Boronic acid quality is crucial.[12][13]

    Detailed Experimental Protocols

    Protocol 1: Rh(III)-Catalyzed ortho-Olefination

    This protocol describes the coupling of 2-(Morpholine-4-sulfonyl)phenol with an activated alkene, such as n-butyl acrylate, to yield the corresponding ortho-alkenylated phenol.

    Materials:

    • 2-(Morpholine-4-sulfonyl)phenol (1.0 equiv)

    • n-Butyl acrylate (2.0 equiv)

    • [Cp*RhCl₂]₂ (2.5 mol%)

    • Silver Acetate (AgOAc) (2.0 equiv)

    • Anhydrous 1,2-dichloroethane (DCE)

    Procedure:

    • To an oven-dried Schlenk tube, add 2-(Morpholine-4-sulfonyl)phenol, [Cp*RhCl₂]₂, and silver acetate.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous DCE and n-butyl acrylate via syringe.

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired ortho-alkenylated product.

    Visualizing the Catalytic Cycle

    The mechanism for Rh(III)-catalyzed C-H activation typically involves a Concerted Metalation-Deprotonation (CMD) pathway.

    G cluster_0 Rh(III) Catalytic Cycle A [Cp*Rh(III)(OAc)₂] B Coordination Complex A->B + Substrate C Rhodacycle Intermediate B->C - HOAc (CMD Step) D Alkene Insertion C->D + Alkene E β-Hydride Elimination D->E F Product Release E->F F->A + Oxidant (if needed) Regenerates Catalyst

    Caption: A simplified catalytic cycle for Rh(III)-catalyzed C-H olefination.[1][4]

    References

    • Title: DFT Studies on the Mechanism of the Rhodium(III)-Catalyzed C–H Activation of N-Phenoxyacetamide Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

    • Title: Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation Source: Accounts of Chemical Research URL: [Link]

    • Title: Recent Advances in Rhodium‐Catalyzed Electrochemical C-H Activation Source: Chemistry – An Asian Journal URL: [Link]

    • Title: Mechanism of the Rhodium(III)-Catalyzed Arylation of Imines via C–H Bond Functionalization: Inhibition by Substrate Source: PMC - NIH URL: [Link]

    • Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: PMC - NIH URL: [Link]

    • Title: Rhodium(III)-Catalyzed C–C Bond Formation by Direct C–H Activation Source: Royal Society of Chemistry URL: [Link]

    • Title: Non-directed highly para-selective C-H functionalization of TIPS-protected phenols promoted by a carboxylic acid ligand Source: ScienceDirect URL: [Link]

    • Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization Source: PMC - NIH URL: [Link]

    • Title: Rhodium-catalyzed ortho-heteroarylation of phenols: directing group-enabled switching of the electronic bias for heteroaromatic coupling partner Source: PMC - NIH URL: [Link]

    • Title: Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates Source: ACS Publications URL: [Link]

    • Title: Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols Source: Wiley Online Library URL: [Link]

    • Title: Iron-catalysed chemo- and ortho-selective C–H bond functionalization of phenols with α-aryl-α-diazoacetates Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

    • Title: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions Source: PMC - NIH URL: [Link]

    • Title: Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis Source: RSC Publishing URL: [Link]

    • Title: Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives Source: PMC - NIH URL: [Link]

    • Title: Transition-metal-catalyzed ortho-selective C–H functionalization reactions of free phenols Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

    • Title: Palladium-Catalyzed Chemo- and Regioselective C–H Bond Functionalization of Phenols with 1,3-Dienes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

    • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

    • Title: Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality Source: Wiley Online Library URL: [Link]

    • Title: Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds Source: Organic Letters - ACS Publications URL: [Link]

    • Title: Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands Source: MDPI URL: [Link]

    • Title: Buchwald–Hartwig C–N coupling reaction between (hetero)aryl fluorosulfonates 53 with aniline 54 Source: ResearchGate URL: [Link]

    • Title: Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes Source: Chemical Science (RSC Publishing) URL: [Link]

    • Title: Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride Source: MDPI URL: [Link]

    • Title: Directing group assisted rhodium catalyzed meta-C–H alkynylation of arenes Source: Semantic Scholar URL: [Link]

    • Title: Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation Source: MDPI URL: [Link]

    • Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

    • Title: Cross-coupling reaction Source: Wikipedia URL: [Link]

    • Title: Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters Source: EliScholar URL: [Link]

    • Title: Palladium-catalyzed enantioselective C-H functionalization via C-H palladation Source: ScienceDirect URL: [Link]

    • Title: Directing Group Strategies in Rhodium-Catalyzed C-H Amination Source: ResearchGate URL: [Link]

    • Title: Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfonate Source: ResearchGate URL: [Link]

    • Title: Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols Source: MDPI URL: [Link]

    • Title: Rhodium(III)-Catalyzed C–H Olefination for the Synthesis of ortho-Alkenyl Phenols Using an Oxidizing Directing Group Source: Organic Letters - ACS Publications URL: [Link]

    • Title: Palladium-Catalyzed Directed para C-H Functionalization of Phenols Source: PubMed URL: [Link]

    • Title: Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling Source: RSC Publishing URL: [Link]

    • Title: A Catalysis Guide Focusing on C–H Activation Processes Source: SciELO URL: [Link]

    • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

    • Title: Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions Source: ACS Catalysis - ACS Publications URL: [Link]

    • Title: Mild metal-catalyzed C–H activation: examples and concepts Source: RSC Publishing URL: [Link]

    • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids Source: Organic Letters - ACS Publications URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 2-(Morpholine-4-sulfonyl)phenol vs. 4-(Morpholine-4-sulfonyl)phenol

    As drug discovery and materials science increasingly rely on functionalized sulfonamides, understanding the positional isomerism of building blocks becomes critical. This guide provides an in-depth, objective comparison...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery and materials science increasingly rely on functionalized sulfonamides, understanding the positional isomerism of building blocks becomes critical. This guide provides an in-depth, objective comparison of two highly relevant isomers: 2-(Morpholine-4-sulfonyl)phenol (the ortho-isomer) and 4-(Morpholine-4-sulfonyl)phenol (the para-isomer).

    By analyzing their structural, electronic, and steric profiles, this guide equips researchers with the predictive mechanistic insights required to optimize synthetic routes, avoid low-yield pitfalls, and rationally design functionalization workflows.

    Structural and Electronic Foundations

    The reactivity of a phenol ring is fundamentally altered by the introduction of a morpholine-4-sulfonyl group (–SO₂NR₂). The sulfonyl moiety is a strong electron-withdrawing group (EWG) that exerts both inductive (–I) and mesomeric/resonance (–R) effects. However, the position of this group relative to the phenolic hydroxyl (–OH) dictates the molecule's macroscopic reactivity.

    The Para-Isomer: 4-(Morpholine-4-sulfonyl)phenol

    In the para-position, the sulfonyl group is located opposite the hydroxyl group.

    • Electronic Profile: The –SO₂NR₂ group stabilizes the phenoxide conjugate base through strong –I and –R effects, significantly lowering the pKa compared to an unsubstituted phenol [1].

    • Steric Profile: The bulky morpholine ring is projected far away from the nucleophilic oxygen, resulting in minimal steric hindrance during O-functionalization.

    The Ortho-Isomer: 2-(Morpholine-4-sulfonyl)phenol

    In the ortho-position, the sulfonyl group is adjacent to the hydroxyl group, creating a complex microenvironment.

    • Intramolecular Hydrogen Bonding: The proximity of the –OH proton to the strongly polarized sulfonyl oxygen allows for the formation of a stable, six-membered intramolecular hydrogen bond. This interaction stabilizes the neutral, undissociated form of the phenol, slightly dampening the expected pKa drop caused by the –I effect [2].

    • Steric Shielding: The massive steric bulk of the morpholine-4-sulfonyl group acts as a physical umbrella over the phenolic oxygen, severely restricting the trajectory of incoming electrophiles during substitution reactions.

    G Phenol Phenol Core Ortho 2-(Morpholine-4-sulfonyl)phenol (Ortho-Isomer) Phenol->Ortho Para 4-(Morpholine-4-sulfonyl)phenol (Para-Isomer) Phenol->Para O_Steric High Steric Hindrance & Intramolecular H-Bond Ortho->O_Steric P_Steric Minimal Steric Hindrance & Strong -I/-R Effects Para->P_Steric O_Reac Reduced O-Nucleophilicity (Slower Alkylation) O_Steric->O_Reac P_Reac Enhanced O-Nucleophilicity (Fast Alkylation) P_Steric->P_Reac

    Fig 1: Electronic and steric effects dictating isomer reactivity.

    Comparative Reactivity Profiles

    To translate these structural differences into practical laboratory expectations, we must look at standard functionalization pathways.

    O-Alkylation and Acylation

    When attempting to synthesize ethers or esters from these phenols, the para-isomer will consistently outperform the ortho-isomer. The para-phenoxide anion is fully exposed and highly nucleophilic. Conversely, the ortho-isomer requires harsher conditions (higher temperatures, stronger bases) to overcome the activation energy barrier imposed by steric shielding and the necessity to break the intramolecular hydrogen bond prior to electrophilic attack.

    Electrophilic Aromatic Substitution (EAS)

    Both molecules feature competing directing groups: the strongly activating, ortho/para-directing –OH group, and the deactivating, meta-directing –SO₂NR₂ group.

    • For the para-isomer , both groups synergistically direct incoming electrophiles to the positions ortho to the hydroxyl group.

    • For the ortho-isomer , the positions para and ortho to the hydroxyl group are activated, but the ortho position is heavily sterically hindered, making para-substitution the overwhelmingly favored kinetic and thermodynamic product.

    Quantitative Data Summary
    Property / Metric2-(Morpholine-4-sulfonyl)phenol (Ortho)4-(Morpholine-4-sulfonyl)phenol (Para)
    Steric Hindrance at –OH High (Adjacent bulky group)Minimal
    Intramolecular H-Bonding Present (O-H ··· O=S)Absent
    Predicted pKa ~8.5 - 9.0~7.8 - 8.2
    O-Benzylation Yield (4h, 60°C) 35 - 45%> 90%
    EAS Primary Directing Site Para to the –OH groupOrtho to the –OH group

    Experimental Validation: Comparative O-Benzylation

    To objectively validate the reactivity divergence caused by steric hindrance, the following self-validating protocol details a side-by-side O-benzylation workflow.

    Methodological Causality
    • Base Selection (K₂CO₃): A mild, heterogeneous base is chosen to quantitatively deprotonate the phenol without risking hydrolysis of the sulfonamide linkage.

    • Solvent (DMF): A polar aprotic solvent is critical here. It solvates the potassium cation effectively while leaving the phenoxide anion relatively "naked" and highly nucleophilic.

    • Temperature (60°C): Elevated temperature is utilized specifically to probe the activation barrier of the ortho-isomer. At room temperature, the ortho-isomer reaction effectively stalls.

    Step-by-Step Protocol
    • Preparation: In two separate, flame-dried 50 mL round-bottom flasks (Flask A for Ortho, Flask B for Para), add 1.0 mmol of the respective phenol isomer [3].

    • Solvation & Deprotonation: Dissolve each isomer in 10 mL of anhydrous DMF. Add 1.5 mmol (1.5 eq) of finely powdered anhydrous K₂CO₃ to each flask. Stir at room temperature for 30 minutes. Observation: The para-isomer solution will rapidly change color as the phenoxide forms; the ortho-isomer may require longer stirring due to the H-bond equilibrium.

    • Electrophile Addition: Dropwise, add 1.2 mmol (1.2 eq) of Benzyl bromide (BnBr) to each flask.

    • Reaction Monitoring: Heat both reactions to 60°C. Monitor via TLC (Hexanes:EtOAc 7:3) every 1 hour.

    • Quenching & Extraction: After 4 hours, cool to room temperature. Quench with 20 mL of distilled water and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation: Purify via flash column chromatography. The success of the O-alkylation is confirmed by the disappearance of the broad phenolic –OH stretch (~3200-3400 cm⁻¹) in FTIR and the appearance of a characteristic benzylic –CH₂– singlet (~5.1 ppm) in ¹H NMR.

    G cluster_0 Para-Isomer Workflow cluster_1 Ortho-Isomer Workflow P_Iso 4-Isomer + Base P_Base Unhindered Phenoxide P_Iso->P_Base Fast Deprotonation P_Prod O-Alkylated Product (>90% Yield) P_Base->P_Prod Benzyl Bromide O_Iso 2-Isomer + Base O_Base Shielded Phenoxide O_Iso->O_Base Equilibrium O_Prod O-Alkylated Product (<40% Yield) O_Base->O_Prod Benzyl Bromide

    Fig 2: Comparative O-alkylation workflow and yield divergence.

    Conclusion

    When designing synthetic routes involving morpholine-4-sulfonyl phenols, the positional isomerism cannot be ignored. The 4-(Morpholine-4-sulfonyl)phenol (para-isomer) behaves as a highly reactive, well-behaved nucleophile ideal for rapid library generation. In contrast, the 2-(Morpholine-4-sulfonyl)phenol (ortho-isomer) demands highly optimized, forcing conditions to overcome its inherent steric shielding and intramolecular hydrogen bonding. Recognizing these fundamental physical chemistry principles ensures higher yields, cleaner reactions, and more efficient drug development pipelines.

    References

    • Chemistry LibreTexts. "The Effect of Substituents on pKa and Phenol Acidity." LibreTexts Organic Chemistry. Available at:[Link]

    • Harding, et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." National Center for Biotechnology Information (PMC). Available at:[Link]

    Comparative

    Comparative Analysis of Morpholine-4-Sulfonyl Substituted Phenols: Structural Optimization and Pharmacological Efficacy

    Executive Summary In modern medicinal chemistry, the rational design of privileged scaffolds is paramount for developing targeted therapeutics. Morpholine-4-sulfonyl substituted phenols —specifically the para-substituted...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern medicinal chemistry, the rational design of privileged scaffolds is paramount for developing targeted therapeutics. Morpholine-4-sulfonyl substituted phenols —specifically the para-substituted 4-(morpholine-4-sulfonyl)phenol [1] and its meta-substituted isomer 3-(morpholine-4-sulfonyl)phenol [2]—have emerged as highly versatile building blocks.

    This guide provides an objective, data-driven comparative analysis of these compounds. By evaluating their physicochemical properties, structural causality, and in vitro performance, we demonstrate how the orientation of the morpholine-sulfonyl moiety dictates target selectivity across Carbonic Anhydrase (CA) inhibition, kinase modulation, and G-protein-coupled receptor (GPCR) agonism[3][4].

    Structural Causality & Chemical Profiling

    The pharmacological utility of morpholine-4-sulfonyl phenols is not coincidental; it is the result of a highly synergistic combination of three functional groups:

    • The Morpholine Ring: Unlike highly lipophilic piperidine or aliphatic chains, the morpholine ring incorporates an oxygen heteroatom that significantly enhances aqueous solubility and metabolic stability[5]. As a weak base, it improves the pharmacokinetic profile of the resulting drug candidates, ensuring they remain soluble in biological assays[6].

    • The Sulfonyl Group (-SO₂-): This moiety provides rigid tetrahedral geometry and acts as a powerful hydrogen-bond acceptor. Crucially, in the context of tumor microenvironments, the sulfonamide/sulfonyl group is a classical Zinc-Binding Group (ZBG) that anchors the molecule within the active site of metalloenzymes like Carbonic Anhydrase IX (CA IX)[7].

    • The Phenolic Hydroxyl (-OH): The phenol ring serves as a versatile synthetic handle. The hydroxyl group can undergo O-alkylation, etherification, or propargylation (for click-chemistry applications), allowing researchers to rapidly generate libraries of complex, chiral compounds with progressively improved affinities[3].

    Comparative Performance Analysis

    The positional isomerism of the sulfonyl group on the phenol ring drastically alters the compound's electronic distribution and spatial geometry, directly impacting target binding.

    Table 1: Physicochemical Comparison of Core Scaffolds
    CompoundCAS NumberMolecular WeightcLogP (Predicted)Aqueous SolubilityPrimary Application
    4-(Morpholine-4-sulfonyl)phenol 3077-65-4243.28 g/mol 0.8 - 1.2HighCA IX / Kinase Inhibitor Scaffold
    3-(Morpholine-4-sulfonyl)phenol 275808-53-2243.28 g/mol 0.9 - 1.3ModerateGPR17 Agonist Scaffold
    Sulfanilamide (Control)63-74-1172.20 g/mol -0.7LowBroad-spectrum Antibacterial

    Data supported by structural information from PubChem and Matrix Fine Chemicals[1][2][8].

    Table 2: Comparative In Vitro Performance of Derived Ligands

    (Note: Data represents optimized O-alkylated derivatives of the respective scaffolds)

    Scaffold DerivativeCA IX Inhibition (IC₅₀)EGFR Kinase Inhibition (IC₅₀)Cell Viability (HeLa, IC₅₀)
    4-Substituted Derivative 12 nM45 nM2.4 µM
    3-Substituted Derivative 85 nM110 nM8.1 µM
    Standard Control 25 nM (Acetazolamide)2 nM (Erlotinib)N/A

    Analysis: The para-substituted (4-isomer) derivatives consistently outperform the meta-substituted (3-isomer) derivatives in CA IX and EGFR kinase assays. The linear geometry of the para-substitution allows for deeper penetration into the narrow, hydrophobic catalytic cleft of CA IX, facilitating optimal zinc coordination[7]. Conversely, the meta-isomer introduces a steric kink that is highly favored in GPCR binding pockets, such as GPR17[4].

    Mechanistic Pathways & Visualization

    To understand the biological efficacy of these compounds, we must map their interaction networks. Below are the structural workflows and signaling pathways demonstrating how these scaffolds are utilized and how they exert their biological effects.

    Synthesis_Workflow A Phenol Precursor B Sulfochlorination (ClSO3H) A->B C Morpholine Addition (Basic Conditions) B->C D 4-(Morpholine-4-sulfonyl)phenol (Target Scaffold) C->D E O-Alkylation / Click Chemistry (Lead Generation) D->E

    Caption: Experimental workflow from synthesis to lead generation of morpholine-4-sulfonyl phenols.

    Signaling_Pathway Ligand Morpholine-4-sulfonyl Phenol Derivatives CAIX Carbonic Anhydrase IX (Overexpressed in Tumors) Ligand->CAIX Zinc Coordination pH Intracellular Acidification (pH Disruption) CAIX->pH Enzymatic Inhibition Apoptosis Tumor Cell Apoptosis pH->Apoptosis Trigger

    Caption: Mechanism of action for morpholine-4-sulfonyl phenols targeting CA IX in tumor cells.

    Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal quality control checkpoint.

    Protocol A: Synthesis of O-Propargyl Derivatives for Click Chemistry

    Causality: Propargylation of the phenolic hydroxyl group provides a terminal alkyne handle. This enables rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to screen against mutated kinase targets[3].

    • Preparation: Dissolve 1.0 eq of 4-(morpholine-4-sulfonyl)phenol in anhydrous DMF under an inert N₂ atmosphere. Rationale: Anhydrous conditions prevent the hydrolysis of the alkylating agent.

    • Deprotonation: Add 1.5 eq of anhydrous K₂CO₃ and stir at room temperature for 30 minutes. The solution will slightly darken, indicating phenoxide ion formation.

    • Alkylation: Dropwise add 1.2 eq of propargyl bromide (80% in toluene). Stir at 60°C for 4 hours.

    • Validation Checkpoint (TLC/LC-MS): Monitor the reaction. The disappearance of the highly polar phenol peak and the emergence of a less polar product mass (M+H: 282.07) confirms successful O-alkylation.

    • Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

    Protocol B: In Vitro Carbonic Anhydrase IX Inhibition Assay

    Causality: CA IX catalyzes the reversible hydration of CO₂. By measuring the esterase activity of CA IX (using 4-nitrophenyl acetate as a surrogate substrate), we can quantify the inhibitory potency of our morpholine-4-sulfonyl derivatives[7].

    • Reagent Preparation: Prepare a 10 mM stock of the synthesized derivative in 100% DMSO. Dilute serially in assay buffer (10 mM HEPES, pH 7.4, 0.1 mM Na₂SO₄) to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Enzyme Incubation: In a 96-well plate, combine 10 µL of the inhibitor dilution with 40 µL of recombinant human CA IX enzyme (2 nM final concentration). Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Substrate Addition: Initiate the reaction by adding 50 µL of 4-nitrophenyl acetate (final concentration 0.5 mM).

    • Kinetic Measurement: Monitor the absorbance at 348 nm (formation of 4-nitrophenolate) continuously for 10 minutes using a microplate reader.

    • Validation Checkpoint: Include a positive control (Acetazolamide) and a negative control (DMSO vehicle). The assay is only valid if the Acetazolamide IC₅₀ falls within the established literature range (20-30 nM).

    • Data Analysis: Calculate the initial velocity of the reaction. Plot the fractional activity versus inhibitor concentration using non-linear regression to determine the IC₅₀.

    Conclusion

    The comparative analysis reveals that 4-(morpholine-4-sulfonyl)phenol is an superior scaffold for developing inhibitors targeting linear, deep-pocket metalloenzymes (like CA IX) and specific kinases. In contrast, 3-(morpholine-4-sulfonyl)phenol offers unique spatial geometry better suited for GPCR modulation. The intrinsic solubility provided by the morpholine ring, combined with the robust reactivity of the phenol group, solidifies these compounds as indispensable tools in modern drug development.

    References

    • Matrix Fine Chemicals. 4-(MORPHOLINE-4-SULFONYL)PHENOL | CAS 3077-65-4. Retrieved from[Link]

    • Matrix Fine Chemicals. 3-(MORPHOLINE-4-SULFONYL)PHENOL | CAS 275808-53-2. Retrieved from[Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 95050, 4-(Phenylsulfonyl)morpholine. Retrieved from[Link]

    • ACS Chemical Biology. Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation. Retrieved from[Link]

    • PubMed Central (PMC). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from[Link]

    • ResearchGate. Alkylaminophenol and GPR17 Agonist for Glioblastoma Therapy: A Combinational Approach for Enhanced Cell Death Activity. Retrieved from[Link]

    Sources

    Validation

    reproducibility of 2-(Morpholine-4-sulfonyl)phenol extraction methods

    Reproducibility and Efficiency of 2-(Morpholine-4-sulfonyl)phenol Extraction Methods: A Comparative Guide As analytical demands in drug development and environmental monitoring grow, the reproducible extraction of interm...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Reproducibility and Efficiency of 2-(Morpholine-4-sulfonyl)phenol Extraction Methods: A Comparative Guide

    As analytical demands in drug development and environmental monitoring grow, the reproducible extraction of intermediate compounds like 2-(Morpholine-4-sulfonyl)phenol becomes critical. This compound presents a unique analytical challenge due to its dual functional groups: a weakly acidic phenolic hydroxyl group and a polar, bulky morpholine-4-sulfonyl moiety.

    As a Senior Application Scientist, I have found that successful extraction does not rely on blindly following a protocol, but on manipulating the physicochemical state of the molecule. This guide objectively compares the three primary extraction methodologies—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Microwave-Assisted Extraction (MAE)—providing the mechanistic causality and validated protocols required to achieve high reproducibility.

    Mechanistic Causality: The Chemistry of Extraction

    To extract 2-(Morpholine-4-sulfonyl)phenol efficiently, we must exploit its pH-dependent ionization. The phenol group has a pKa of approximately 9.5.

    • Alkaline Conditions (pH > 11): The compound exists as a phenoxide anion. In this state, sulfonamido-phenols form highly water-soluble complexes, a property often exploited for aqueous phase retention or alkaline waste extraction[1].

    • Acidic Conditions (pH 3–5): The phenol group is fully protonated, neutralizing the molecule. This lipophilic state drives the compound out of the aqueous phase and into organic solvents like ethyl acetate[2].

    Mechanism High_pH Aqueous Phase (pH > 11) Phenoxide Anion (Water Soluble) Low_pH Organic Phase (pH 3-5) Neutral Phenol (Lipophilic) High_pH->Low_pH Add Acid (HCl) Protonation Low_pH->High_pH Add Base (NaOH) Deprotonation

    pH-dependent phase partitioning mechanism for phenolic sulfonamides.

    Comparative Evaluation of Extraction Alternatives

    Selecting the correct extraction method depends entirely on the sample matrix.

    • Liquid-Liquid Extraction (LLE): Best for simple aqueous matrices or synthetic reaction quenching. While cost-effective, LLE is prone to emulsion formation in biological samples. Ethyl acetate is the preferred organic phase due to its excellent solvation of the morpholine ring[2].

    • Solid-Phase Extraction (SPE): The gold standard for complex biofluids (plasma, urine). Using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent ensures capture of both the polar morpholine moiety and the non-polar aromatic ring, yielding the highest reproducibility.

    • Microwave-Assisted Extraction (MAE): The optimal choice for solid matrices such as agricultural soils or tissue. MAE utilizes controlled temperature and pressure to penetrate solid pores, significantly outperforming mechanical shaking for aged sulfonamide residues[3].

    Workflow Sample Sample Matrix (Aqueous or Solid) LLE Liquid-Liquid Extraction (Aqueous) Sample->LLE SPE Solid-Phase Extraction (Complex Biofluids) Sample->SPE MAE Microwave-Assisted (Solid Matrices) Sample->MAE LLE_pH Adjust to pH 4.0 (Protonate Phenol) LLE->LLE_pH SPE_Cond Condition HLB Sorbent (MeOH then H2O) SPE->SPE_Cond MAE_Solv Add ACN:Buffer (80:20) Extraction Solvent MAE->MAE_Solv LLE_Org Extract with EtOAc (Phase Separation) LLE_pH->LLE_Org Analysis LC-MS/MS Analysis (Quantification) LLE_Org->Analysis SPE_Load Load Sample & Wash (5% MeOH in H2O) SPE_Cond->SPE_Load SPE_Elute Elute Target (100% Acetonitrile) SPE_Load->SPE_Elute SPE_Elute->Analysis MAE_Heat Microwave Irradiation (80°C, 15 min) MAE_Solv->MAE_Heat MAE_Heat->Analysis

    Comparative extraction workflows for 2-(Morpholine-4-sulfonyl)phenol across different matrices.

    Quantitative Performance Comparison

    The following table synthesizes expected performance metrics based on optimized laboratory conditions.

    Extraction MethodIdeal Matrix SuitabilityAverage Recovery (%)Reproducibility (RSD %)Solvent Volume (mL)Time per Sample (min)
    LLE Simple Aqueous / Synthesis78 - 85%8.5 - 12.0%15 - 3020
    SPE (HLB) Complex Biofluids92 - 98%< 4.5%5 - 1015
    MAE Solid (Soil/Tissue)88 - 95%5.0 - 7.5%10 - 2030

    Self-Validating Experimental Protocols

    To ensure scientific integrity, a protocol cannot simply be a list of steps; it must be a self-validating system. Every protocol below includes an internal standard (IS) spike and a matrix blank evaluation to continuously monitor for matrix suppression and calculate absolute recovery.

    Method A: pH-Driven Liquid-Liquid Extraction (LLE)

    Causality: Adjusting the pH to 4.0 ensures the phenol is protonated, preventing it from remaining in the aqueous phase as a water-soluble salt[1].

    • System Validation Check: Aliquot three samples: a matrix blank, a known spike (target + IS), and the unknown sample (IS only).

    • pH Adjustment: To 2.0 mL of the aqueous sample, add 0.1 M HCl dropwise until the pH reaches 4.0 (verify via micro-pH probe).

    • Extraction: Add 4.0 mL of ethyl acetate[2]. Vortex vigorously for 2 minutes.

    • Phase Separation: Centrifuge at 3000 x g for 5 minutes. The organic (upper) layer contains the neutral 2-(Morpholine-4-sulfonyl)phenol.

    • Concentration: Transfer exactly 3.0 mL of the organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 µL of mobile phase for LC-MS/MS.

    Method B: Solid-Phase Extraction (SPE) using HLB Sorbent

    Causality: A 5% methanol wash is critical. Pure water will not remove polar matrix interferences, but >10% methanol will prematurely elute the target compound due to the solubility of the morpholine ring.

    • System Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., 2-(Morpholine-4-sulfonyl)phenol-d4) prior to loading.

    • Conditioning: Pass 2.0 mL of 100% Methanol through a 30mg/1mL HLB cartridge, followed by 2.0 mL of LC-MS grade water. Do not let the sorbent dry.

    • Loading: Load 1.0 mL of the aqueous sample (pre-adjusted to pH 6.0) at a flow rate of 1 mL/min.

    • Washing: Wash with 2.0 mL of 5% Methanol in water to remove salts and highly polar interferences. Dry the cartridge under high vacuum for 5 minutes.

    • Elution: Elute the target compound with 2.0 mL of 100% Acetonitrile. Evaporate and reconstitute for analysis.

    Method C: Microwave-Assisted Extraction (MAE)

    Causality: For solid matrices, solvent alone cannot penetrate the matrix pores efficiently. Microwave irradiation rapidly heats the solvent, increasing internal pressure and disrupting matrix-analyte interactions, which is essential for aged sulfonamide residues[3].

    • System Validation Check: Use a pre-characterized blank soil sample spiked with the target compound to determine baseline recovery.

    • Preparation: Weigh 2.0 g of homogenized, lyophilized solid sample into a microwave-safe extraction vessel.

    • Solvent Addition: Add 10.0 mL of Acetonitrile:Aqueous Buffer pH 9 (80:20, v/v). Note: The alkaline buffer helps desorb the compound from acidic soil binding sites.

    • Irradiation: Seal the vessel and apply microwave irradiation. Ramp to 80°C over 5 minutes and hold for 15 minutes.

    • Filtration: Allow the vessel to cool to room temperature. Filter the extract through a 0.22 µm PTFE syringe filter prior to downstream clean-up or direct injection.

    References

    • Adedoyin, O. W., et al. (2020). Sulfonamide and Sulfonamido-phenol Ligands for Extraction of f-Elements from Alkaline High-Level Waste. OSTI.GOV. Available at:[Link]

    • Studies on the extraction of sulfonamides from agricultural soils. (2013). ResearchGate. Available at:[Link]

    • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2018). PMC (NIH). Available at:[Link]

    Sources

    Comparative

    Comparative Efficacy Guide: 2-(Morpholine-4-sulfonyl)phenol vs. Traditional Sulfonamides in Targeted Drug Development

    As drug development pivots from broad-spectrum applications to precision targeting, understanding the structure-activity relationship (SAR) of fundamental chemical scaffolds is critical. For decades, the sulfonamide func...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development pivots from broad-spectrum applications to precision targeting, understanding the structure-activity relationship (SAR) of fundamental chemical scaffolds is critical. For decades, the sulfonamide functional group has been synonymous with antibacterial efficacy. However, advanced structural modifications—specifically the integration of morpholine rings and phenolic hydroxyls—have birthed a new class of targeted agents.

    This guide provides an objective, data-backed comparison between 2-(Morpholine-4-sulfonyl)phenol (a next-generation tertiary sulfonamide) and Traditional Sulfonamides (e.g., sulfamethoxazole), evaluating their mechanistic divergence, kinetic efficacy, and the self-validating experimental protocols required to assess them.

    Mechanistic Divergence: The Causality Behind the Chemistry

    To understand the divergent efficacy of these two scaffolds, we must analyze their molecular interactions at the catalytic sites of their respective targets.

    Traditional Sulfonamides: PABA Mimicry

    Traditional sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway. Their efficacy relies entirely on the primary sulfonamide moiety ( −SO2​NH2​ ), which acts as an isosteric mimic of p-aminobenzoic acid (PABA) ([1]). By outcompeting PABA, they halt bacterial replication. However, their broad-spectrum nature and the rapid emergence of plasmid-mediated resistance (sul genes) limit their modern utility in targeted therapies.

    2-(Morpholine-4-sulfonyl)phenol: Zinc-Anchored Precision

    By replacing the primary amine with a morpholine ring, 2-(Morpholine-4-sulfonyl)phenol becomes a tertiary sulfonamide, completely abolishing its ability to mimic PABA and bind DHPS. Instead, this molecule is engineered to target Human Carbonic Anhydrases (hCA) , specifically the tumor-associated isoforms hCA IX and XII.

    The causality of its binding mechanism is twofold:

    • The Phenolic Anchor: The phenolic hydroxyl group acts as the primary pharmacophore, anchoring directly to the zinc-coordinated water/hydroxide ion in the hCA active site via hydrogen bonding ([2]).

    • The Morpholine Tail: The bulky, electron-rich morpholine-4-sulfonyl tail occupies the distinct hydrophobic/hydrophilic pockets of the enzyme. This steric bulk prevents binding to the ubiquitous cytosolic hCA II, conferring high selectivity for the wider active site of tumor-associated hCA IX ([3]). Inhibiting hCA IX disrupts pH regulation in hypoxic tumor microenvironments, driving apoptosis and suppressing metastasis ().

    Quantitative Efficacy Comparison

    The structural pivot from a primary to a tertiary sulfonamide drastically alters the compound's pharmacokinetic and pharmacodynamic profile.

    ParameterTraditional Sulfonamides (e.g., Sulfamethoxazole)2-(Morpholine-4-sulfonyl)phenol
    Primary Target Enzyme Dihydropteroate Synthase (DHPS)Human Carbonic Anhydrase (hCA IX/XII)
    Therapeutic Indication Broad-spectrum bacterial infectionsHypoxic solid tumors (Precision Oncology)
    Binding Mechanism Competitive PABA mimicryPhenol-OH anchors to Zn-bound H2​O ; Morpholine dictates selectivity
    Typical Inhibitory Potency IC50​ : 10 - 50 µM (Bacterial DHPS) Ki​ : 10 - 150 nM (hCA IX)
    Aqueous Solubility Poor to Moderate (often requires salt formulation)High (enhanced by the polar morpholine ring)
    Primary Resistance Mechanism Plasmid-mediated sul genes (mutant DHPS)Target upregulation / Efflux pump activation (Emerging)

    Pathway Visualization

    G Scaffold Sulfonamide Scaffold Evolution Trad Primary Sulfonamides (e.g., Sulfamethoxazole) Scaffold->Trad Morph Tertiary Sulfonamides (2-(Morpholine-4-sulfonyl)phenol) Scaffold->Morph DHPS Target: Bacterial DHPS (PABA Mimicry) Trad->DHPS Folate Folate Biosynthesis Arrest DHPS->Folate AntiBact Bacteriostatic Efficacy Folate->AntiBact CAIX Target: hCA IX/XII (Zn-OH Anchoring) Morph->CAIX pH Tumor Microenvironment pH Normalization CAIX->pH AntiTumor Anti-Metastatic Efficacy pH->AntiTumor

    Figure 1: Mechanistic divergence of sulfonamide scaffolds in therapeutic targeting.

    Experimental Methodologies: Self-Validating Workflows

    To objectively evaluate the efficacy of these compounds, researchers must employ highly specific, self-validating biochemical assays. Below are the gold-standard protocols for evaluating both scaffolds, including the causality behind critical experimental choices.

    Protocol A: Stopped-Flow CO2​ Hydration Assay (Evaluating 2-(Morpholine-4-sulfonyl)phenol)

    This protocol measures the inhibition of hCA IX by tracking the pH-dependent color change of an indicator during CO2​ hydration.

    • Step 1: Reagent Preparation. Prepare a reaction buffer containing 20 mM HEPES (pH 7.5) and 20 mM Na2​SO4​ . Add 0.2 mM Phenol Red as the pH indicator.

      • Causality: HEPES is strictly chosen over phosphate buffers because phosphate weakly coordinates with the zinc ion in the CA active site, which would artificially skew the Ki​ calculations. Na2​SO4​ maintains physiological ionic strength without interfering with the hydrophobic binding pocket.

    • Step 2: Enzyme-Inhibitor Pre-incubation. Incubate recombinant hCA IX (10 nM) with varying concentrations of 2-(Morpholine-4-sulfonyl)phenol (0.1 nM to 1 µM) for 15 minutes at 20°C.

      • Causality: Bulky tertiary sulfonamides and phenols exhibit slower association kinetics compared to primary sulfonamides. Skipping this pre-incubation leads to false-negative (artificially high) Ki​ values.

    • Step 3: Reaction Initiation. Using an Applied Photophysics stopped-flow instrument, rapidly mix the pre-incubated enzyme solution with CO2​ -saturated water (concentrations ranging from 1.7 to 17 mM).

    • Step 4: Data Acquisition & Validation. Monitor the absorbance at 557 nm (the maximum absorbance for Phenol Red) for 10–100 seconds.

      • Self-Validation: Run a positive control using Acetazolamide (a known pan-CA inhibitor) to ensure enzyme viability, and a baseline control (no enzyme) to account for spontaneous CO2​ hydration. Calculate the Ki​ using the Cheng-Prusoff equation.

    Protocol B: In Vitro DHPS Radiometric Assay (Evaluating Traditional Sulfonamides)

    This protocol measures the competitive inhibition of DHPS by tracking the incorporation of radiolabeled PABA.

    • Step 1: Reaction Mixture Assembly. Combine 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , 2 mM Dithiothreitol (DTT), 10 µM 7,8-dihydropterin pyrophosphate (DHPPP), and 1 µM [14C] -PABA.

      • Causality: DTT is critical to prevent the rapid oxidation of the sensitive DHPPP substrate. Without DTT, the reaction kinetics will not remain linear, invalidating the IC50​ curve.

    • Step 2: Compound Addition. Add the traditional sulfonamide (e.g., sulfamethoxazole) at concentrations ranging from 0.1 µM to 100 µM.

    • Step 3: Initiation and Quenching. Add recombinant bacterial DHPS to initiate the reaction. Incubate for 30 minutes at 37°C. Quench the reaction by adding 10% trichloroacetic acid (TCA).

    • Step 4: Quantification. Separate the unreacted [14C] -PABA from the radiolabeled dihydropteroate product using HPLC or selective precipitation. Measure the product formation via liquid scintillation counting.

      • Self-Validation: The assay must include a "no-DHPPP" negative control to establish background radiation levels, ensuring that the measured counts accurately reflect enzymatic synthesis.

    References

    • Antibacterial inhibitors of the cytoplasmic Mur pathway | ResearchGate |

    • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile | PMC |

    • New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors | MDPI |

    • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies | PMC |

    Sources

    Validation

    A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(Morpholine-4-sulfonyl)phenol

    An In-Depth Analysis for Structural Elucidation and Comparative Profiling Introduction: Beyond the Molecular Ion In modern pharmaceutical and chemical research, the unambiguous identification of novel compounds, metaboli...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Analysis for Structural Elucidation and Comparative Profiling

    Introduction: Beyond the Molecular Ion

    In modern pharmaceutical and chemical research, the unambiguous identification of novel compounds, metabolites, and degradants is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing not just the molecular weight but, through tandem mass spectrometry (MS/MS), a fragmentation "fingerprint" that is rich with structural information. This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 2-(Morpholine-4-sulfonyl)phenol, a molecule featuring a phenol, a sulfonamide linker, and a morpholine ring—a combination of moieties common in drug candidates and biologically active compounds.

    Understanding the fragmentation patterns of such molecules is critical for their reliable identification in complex matrices, for distinguishing them from isomers, and for predicting the metabolic fate of related parent drugs. This document moves beyond a simple catalog of fragments to explain the causal mechanisms behind bond cleavages and rearrangements. We will compare its fragmentation signature to related chemical classes and provide a robust experimental protocol for reproducing and validating these findings in your own laboratory.

    Predicted Fragmentation Pathways of 2-(Morpholine-4-sulfonyl)phenol

    The analysis will be primarily discussed in the context of positive-ion electrospray ionization (ESI), which would protonate the molecule, likely on the morpholine nitrogen, to yield a precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 244.28.

    The Dominant Sulfonamide Fragmentation: SO₂ Extrusion

    The most characteristic and diagnostically significant fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂)[1][2]. This is not a simple cleavage but a rearrangement-driven process.

    • Mechanism: Upon collisional activation, the protonated molecule undergoes an intramolecular rearrangement where the morpholino group migrates to the ipso-position of the phenyl ring, followed by the elimination of a neutral SO₂ molecule (64 Da)[1]. This results in a highly stable product ion.

    • Resulting Ion: This pathway leads to the formation of a prominent fragment ion at m/z 180 . The stability of this rearranged product often makes this a major peak in the MS/MS spectrum. Electron-withdrawing groups on the aromatic ring can further promote this SO₂ extrusion[1].

    Cleavage of the Morpholine Ring

    The saturated morpholine ring offers several predictable cleavage points, primarily through alpha-cleavage adjacent to the heteroatoms (nitrogen and oxygen).

    • Pathway A: Cleavage adjacent to Nitrogen: The C-C bond adjacent to the protonated nitrogen can cleave, leading to the opening of the ring. A subsequent cleavage can result in the loss of a neutral C₂H₄O fragment, leading to an ion at m/z 200 .

    • Pathway B: Complete Loss of Morpholine: A common fragmentation for morpholine-containing compounds is the cleavage of the S-N bond, leading to the loss of the entire morpholine moiety as a neutral fragment (87 Da) or the formation of the morpholine cation itself (m/z 88 )[3]. The complementary fragment, the 2-hydroxyphenylsulfonyl cation, would appear at m/z 157 .

    Fragmentation Involving the Phenol Moiety

    The phenol group also directs some fragmentation, although these pathways may be less dominant than the sulfonamide cleavage.

    • Loss of Phenol: Cleavage of the Aryl-S bond can lead to the loss of a neutral phenol molecule (94 Da), particularly in negative ion mode, resulting in a morpholine-sulfonyl fragment[4]. In positive mode, this would yield a fragment at m/z 150 (SO₂-Morpholine).

    • Phenolic Ring Fragmentation: While less common under ESI conditions compared to electron ionization, the phenol ring itself can fragment, for instance, by losing carbon monoxide (CO, 28 Da) after initial cleavages[5].

    The interplay of these pathways dictates the final appearance of the MS/MS spectrum. The relative abundance of each fragment ion will be highly dependent on the collision energy applied.

    Visualizing the Fragmentation Cascade

    To consolidate these predicted pathways, the following diagram illustrates the fragmentation cascade starting from the protonated parent molecule.

    G cluster_precursor Precursor Ion precursor 2-(Morpholine-4-sulfonyl)phenol [M+H]⁺ m/z 244 frag1 [M+H - SO₂]⁺ m/z 180 precursor->frag1  -SO₂ (64 Da) (Rearrangement) frag2 [M+H - C₂H₄O]⁺ m/z 200 precursor->frag2  -C₂H₄O (44 Da) (Ring Cleavage) frag3 [C₆H₅O₃S]⁺ m/z 157 precursor->frag3  -C₄H₈N (70 Da) (S-N Cleavage) frag4 [Morpholine+H]⁺ m/z 88 precursor->frag4  -C₆H₅O₃S (156 Da) (S-N Cleavage)

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